KRH-1636
Description
Structure
3D Structure
Properties
CAS No. |
568526-77-2 |
|---|---|
Molecular Formula |
C32H37N7O2 |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[[(1S)-1-naphthalen-1-ylethyl]amino]-1-oxopentan-2-yl]-4-[(pyridin-2-ylmethylamino)methyl]benzamide |
InChI |
InChI=1S/C32H37N7O2/c1-22(27-12-6-9-24-8-2-3-11-28(24)27)38-31(41)29(13-7-19-37-32(33)34)39-30(40)25-16-14-23(15-17-25)20-35-21-26-10-4-5-18-36-26/h2-6,8-12,14-18,22,29,35H,7,13,19-21H2,1H3,(H,38,41)(H,39,40)(H4,33,34,37)/t22-,29-/m0/s1 |
InChI Key |
UYMDKKVILQGGBT-ZTOMLWHTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRH 1636 KRH-1636 KRH1636 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRH-1636 in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process that represents a critical target for antiretroviral therapy. The virus first binds to the CD4 receptor on the surface of T-cells, which induces conformational changes in the viral envelope glycoprotein gp120. This allows for subsequent binding to a coreceptor, either CCR5 or CXCR4. KRH-1636 is a potent and highly selective, low molecular weight nonpeptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] Its mechanism of action is centered on the targeted blockade of this coreceptor, thereby preventing the entry of HIV-1 strains that utilize CXCR4 (X4-tropic viruses) for cell entry.[1][4] This document provides a detailed overview of the molecular interactions, inhibitory activity, and experimental validation of this compound's mechanism.
Core Mechanism of Action: CXCR4 Antagonism
This compound functions as a classic entry inhibitor. Its primary role is to obstruct the interaction between the HIV-1 surface glycoprotein gp120 and the CXCR4 coreceptor on the host cell.[5] This action is highly specific; this compound does not inhibit HIV-1 strains that use the CCR5 coreceptor (R5-tropic viruses), highlighting its targeted antagonistic activity.[1][3]
The mechanism can be broken down into the following key steps:
-
Binding to CXCR4: this compound binds directly to the CXCR4 receptor.[1][6] This interaction does not cause the receptor to be internalized or down-modulated from the cell surface.[1][3][4]
-
Steric Hindrance: By occupying a specific binding pocket on CXCR4, this compound physically prevents the gp120-CD4 complex on the virion from engaging with the coreceptor.[1][7]
-
Inhibition of Membrane Fusion: The successful binding of gp120 to both CD4 and a coreceptor is a prerequisite for conformational changes in the viral gp41 protein, which mediates the fusion of the viral and cellular membranes.[7][8] By blocking the coreceptor interaction, this compound halts this cascade, effectively preventing viral entry and subsequent replication.[1][2]
-
Inhibition of Signal Transduction: Beyond blocking viral entry, this compound also inhibits the binding of the natural CXC chemokine, stromal cell-derived factor 1α (SDF-1α), to CXCR4 and blocks subsequent intracellular signal transduction, such as Ca2+ signaling.[1][2][4]
Quantitative Analysis of In Vitro Inhibitory Activity
This compound demonstrates extremely potent and selective activity against X4-tropic HIV-1 strains in vitro. Its efficacy has been quantified in various cell-based assays, with key data summarized below. The high selectivity index indicates a wide therapeutic window, where the compound is effective at concentrations far below those at which it exerts cytotoxic effects.[1]
| Parameter | Virus Strain | Cell Line | Value (µM) | Selectivity Index (SI) | Reference |
| EC50 | X4 HIV-1 (IIIB) | MT-4 | 0.0193 | >21,000 | [1][3] |
| EC90 | X4 HIV-1 (IIIB) | MT-4 | 0.0478 | >8,500 | [1][3] |
| CC50 | - | MT-4 | 406.21 | - | [1][3] |
| IC50 | X4 HIV-1 | - | ~0.042 | - | [9] |
| Activity | R5 HIV-1 (YU-1, YU-2) | PBMCs | Ineffective | - | [1][3] |
-
EC50 (50% Effective Concentration): The concentration of this compound required to inhibit 50% of viral replication.
-
EC90 (90% Effective Concentration): The concentration required to inhibit 90% of viral replication.
-
CC50 (50% Cytotoxic Concentration): The concentration that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50 / EC50.
Molecular Binding Site on CXCR4
The efficacy of this compound is rooted in its specific, high-affinity interaction with the CXCR4 receptor. Site-directed mutagenesis and molecular docking studies have elucidated the key amino acid residues within the transmembrane domains of CXCR4 that are critical for this binding.[6]
-
Key Interacting Residues: The potency and affinity of this compound are dependent on interactions with His(113), Asp(171), Asp(262), and His(281).[6]
-
Structural Moieties:
This multi-point interaction model explains the compound's high affinity and specificity for CXCR4.
Resistance Profile
While CXCR4 itself is a host protein and thus unlikely to mutate frequently, HIV-1 can develop resistance to this compound. This occurs through mutations in the viral envelope protein, gp120.[1] These mutations likely alter the conformation of gp120, allowing it to interact with the this compound-bound form of CXCR4 or to utilize the coreceptor in a way that circumvents the inhibitor's blocking effect.[1]
Experimental Protocols and Methodologies
The characterization of this compound's anti-HIV-1 activity relies on several key in vitro assays.
Anti-HIV-1 Activity and Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration at which this compound inhibits viral replication (EC50) and the concentration at which it is toxic to cells (CC50).
-
Methodology:
-
Cell Seeding: MT-4 cells, which express CXCR4, are seeded into 96-well microplates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Viral Infection: A standardized amount of an X4-tropic HIV-1 strain (e.g., IIIB) is added to the wells containing cells and the compound. Control wells include cells with virus but no drug, and cells with no virus.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to all wells. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan is solubilized, and the absorbance is read on a spectrophotometer. The reduction in viral-induced cell death (cytopathic effect) is used to calculate the EC50, while the reduction in viability in uninfected wells is used to determine the CC50.[1][3]
-
Viral Replication Inhibition (p24 Antigen Assay)
-
Objective: To directly measure the inhibition of viral protein production in primary human cells.
-
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote T-cell proliferation.
-
Infection and Treatment: The stimulated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of various concentrations of this compound.
-
Culture and Sampling: The cells are cultured, and supernatant samples are collected at multiple time points (e.g., daily or every other day).
-
p24 Quantification: The concentration of the HIV-1 p24 capsid protein in the culture supernatants is quantified using a p24 ELISA kit.
-
Analysis: A dose-dependent reduction in p24 antigen levels indicates inhibitory activity.[1][3]
-
Syncytium Formation Assay
-
Objective: To assess the inhibition of virus-mediated membrane fusion.
-
Methodology:
-
Cell Co-culture: Chronically HIV-1-infected MOLT-4 cells are co-cultured with uninfected MOLT-4 cells.
-
Treatment: The co-culture is maintained in the presence of varying concentrations of this compound.
-
Observation: The formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) is observed microscopically.
-
Analysis: Inhibition of syncytium formation indicates that this compound blocks the membrane fusion step of the viral lifecycle.[1]
-
Conclusion
This compound is an extremely potent and selective CXCR4 antagonist that inhibits HIV-1 replication by blocking viral entry.[1][4] Its mechanism of action is well-defined, involving direct, high-affinity binding to a specific pocket within the CXCR4 coreceptor, thereby preventing its interaction with the viral gp120 protein.[1][6] This targeted action is effective only against X4-tropic HIV-1 strains. The compound exhibits a very favorable in vitro safety profile, as indicated by its high selectivity index.[1] this compound represents a clear example of a targeted entry inhibitor and serves as a valuable pharmacological tool for studying the HIV-1 entry process.
References
- 1. pnas.org [pnas.org]
- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the Molecular Interactions between CXC Chemokine Receptor 4 (CXCR4) and an Arginine-Based Tripeptidomimetic Antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The CXCR4 Antagonist KRH-1636: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRH-1636 is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key coreceptor for T-cell tropic (X4) strains of the Human Immunodeficiency Virus type 1 (HIV-1). By binding to CXCR4, this compound effectively blocks the entry of HIV-1 into host cells, demonstrating significant antiviral activity. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological data of this compound. Detailed protocols for key experimental assays are provided to facilitate further research and development of this and similar compounds.
Chemical Structure and Properties
This compound is a synthetic, small-molecule compound with the chemical name N-((S)-5-guanidino-1-(((S)-1-(naphthalen-1-yl)ethyl)amino)-1-oxopentan-2-yl)-4-(((pyridin-2-ylmethyl)amino)methyl)benzamide.[1] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-((S)-5-guanidino-1-(((S)-1-(naphthalen-1-yl)ethyl)amino)-1-oxopentan-2-yl)-4-(((pyridin-2-ylmethyl)amino)methyl)benzamide |
| Molecular Formula | C₃₂H₃₇N₇O₂ |
| Molecular Weight | 551.70 g/mol |
| CAS Number | 568526-77-2 |
| SMILES | NC(NCCC--INVALID-LINK--C)=O">C@@HNC(C3=CC=C(C=C3)CNCC4=NC=CC=C4)=O)=N |
Mechanism of Action
This compound exerts its anti-HIV-1 effect by directly interfering with the viral entry process. HIV-1 entry into target T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which for X4-tropic HIV-1 strains is CXCR4. The subsequent interaction between gp120 and CXCR4 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
This compound acts as a competitive antagonist at the CXCR4 receptor. It binds to CXCR4 and prevents the interaction with the viral gp120, thereby inhibiting the fusion of the viral and cell membranes and blocking viral entry. This mechanism is supported by evidence from competitive binding assays and the inhibition of CXCR4-mediated signaling pathways.
Signaling Pathway
The binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), or the HIV-1 gp120 protein, activates intracellular signaling cascades. A key event in this process is the mobilization of intracellular calcium ([Ca²⁺]i). This compound has been shown to inhibit SDF-1α-induced calcium mobilization, confirming its antagonistic effect on CXCR4 signaling.
References
KRH-1636: A Technical Overview of a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of KRH-1636, a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document consolidates key experimental data, outlines detailed methodologies, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a low molecular weight, non-peptide molecule identified as a highly potent and selective antagonist of the CXCR4 receptor.[1][2] Initially discovered through the screening of a chemical library from Kureha Chemical Industry, this compound has demonstrated significant potential as an anti-HIV-1 agent.[1][3] Its primary mechanism of action involves blocking the entry of T-cell line-tropic (X4) HIV-1 into host cells, a process mediated by the CXCR4 coreceptor.[1][2][4] Furthermore, this compound has been shown to be orally absorbable, a key characteristic for potential therapeutic applications.[1][2]
Discovery and Development History
The discovery of this compound stemmed from a screening of over 1,000 compounds from the Kureha Chemical Industry's chemical library.[1] The initial screening utilized a conventional MTT assay to assess the anti-HIV-1 activity in CXCR4-expressing MT-4 cells.[1][3] Through subsequent optimization of a lead compound, this compound was identified as an exceptionally potent inhibitor of HIV-1 replication.[1] Developed by Tokyo Medical & Dental University, this compound has primarily been evaluated in preclinical studies.[5] While derivatives of this compound, such as KRH-2731 and KRH-3955, have been synthesized and shown to have even greater potency in preventing CXCL12-induced chemotaxis, they have not progressed to clinical trials.[3]
Mechanism of Action
This compound exerts its effects by directly interfering with the function of the CXCR4 receptor. It specifically inhibits the binding of the natural ligand, stromal cell-derived factor 1α (SDF-1α), to CXCR4.[1][2] This competitive antagonism prevents the subsequent intracellular signaling cascades that are normally initiated by SDF-1α binding.[1] In the context of HIV-1 infection, this compound blocks the interaction between the viral envelope glycoprotein and the CXCR4 coreceptor, thereby inhibiting viral entry and membrane fusion.[1][2] Importantly, the inhibitory effect of this compound is selective for CXCR4, with no significant activity observed against other chemokine receptors such as CCR5, CXCR1, CCR3, or CCR4.[1] Unlike some other CXCR4 modulators, this compound does not induce the internalization of the CXCR4 receptor.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: Anti-HIV-1 Activity of this compound
| Parameter | Cell Line/Virus Strain | Value (µM) |
| EC50 | MT-4 cells (IIIB strain) | 0.0193 |
| EC90 | MT-4 cells (IIIB strain) | 0.0478 |
| EC50 | PBMCs (NL4-3 strain) | Dose-dependent reduction |
| EC50 | PBMCs (HTLV-IIIB) | Similar to NL4-3 |
| EC50 | PBMCs (YU-6, YU-10, YU-11 clinical isolates) | Similar to NL4-3 |
EC50/EC90: 50% and 90% effective concentrations for inhibiting HIV-1 replication.[1]
Table 2: CXCR4 Binding Affinity of this compound
| Parameter | Assay | Value (µM) |
| IC50 | [125I]SDF-1α binding to MT-4 cells | 0.013 |
IC50: 50% inhibitory concentration for displacing radiolabeled SDF-1α.[1]
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize this compound.
Anti-HIV-1 Activity (MTT Assay)
The anti-HIV-1 activity of this compound was quantified using a conventional MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay in MT-4 cells.
-
Cell Culture: MT-4 cells, which are positive for CXCR4, were used.
-
Virus Infection: Cells were infected with the X4-tropic HIV-1 IIIB strain.
-
Compound Treatment: Various concentrations of this compound were added to the infected cell cultures.
-
MTT Assay: After a 5-day incubation period, MTT solution was added to the wells. The formation of formazan crystals by viable cells was quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The effective concentrations (EC50 and EC90) were calculated based on the reduction of cytopathic effects in the presence of the compound.[1]
p24 Antigen Accumulation Assay
This assay was employed to confirm the inhibitory effect of this compound on HIV-1 replication in peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation and Culture: PBMCs were isolated from healthy donors and stimulated with phytohemagglutinin (PHA).
-
Virus Infection: Stimulated PBMCs were infected with X4 or R5 strains of HIV-1.
-
Compound Treatment: this compound was added at various concentrations to the infected PBMC cultures.
-
p24 Antigen Measurement: Culture supernatants were collected at different time points (e.g., 5 days post-infection), and the concentration of the viral p24 antigen was measured using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Data Analysis: The reduction in p24 levels in the presence of this compound indicated the inhibition of viral replication.[1]
Ligand Binding Assay
The ability of this compound to inhibit the binding of SDF-1α to CXCR4 was assessed using a radioligand binding assay.
-
Cell Preparation: MT-4 cells, which endogenously express CXCR4, were used.
-
Radioligand: [125I]-labeled SDF-1α was used as the radioligand.
-
Competition Binding: The cells were incubated with the radioligand in the presence of increasing concentrations of this compound or a control compound (AMD3100).
-
Measurement of Bound Radioactivity: After incubation, the cells were washed to remove unbound radioligand, and the amount of bound radioactivity was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [125I]SDF-1α (IC50) was determined.[1]
Calcium Mobilization Assay
This assay was used to determine the effect of this compound on CXCR4-mediated intracellular signaling.
-
Cell Line: Human osteosarcoma (HOS) cells engineered to express CXCR4 (HOS/CXCR4) were utilized.
-
Calcium Indicator Dye: The cells were loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells were first treated with this compound at various concentrations, followed by stimulation with SDF-1α.
-
Measurement of Intracellular Calcium: The change in intracellular calcium concentration was monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The ability of this compound to abrogate the SDF-1α-induced increase in intracellular calcium was assessed in a dose-dependent manner.[1]
Visualizations
CXCR4 Signaling Pathway
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
The Pharmacokinetics and Oral Bioavailability of KRH-1636: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic properties and oral bioavailability of KRH-1636, a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4). The information presented is compiled from preclinical studies and is intended to inform further research and development of this compound as a potential therapeutic agent, particularly in the context of HIV-1 infection.
Quantitative Pharmacokinetic and In Vitro Efficacy Data
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its efficacy and bioavailability.
| Parameter | Value | Species/System | Method | Reference |
| Oral Bioavailability | ~7% | Rat (intraduodenal) | Liquid Chromatography-Mass Spectrometry (LC-MS) | [1][2] |
| Oral Bioavailability (Methansulfonated Analog) | ~69% | Rat (intraduodenal) | Liquid Chromatography-Mass Spectrometry (LC-MS) | [1][2] |
| Plasma Concentration (Cmax) | 30.6 µM (at 60 min) | Rat (intraduodenal) | Not Specified | [1][2] |
| 50% Effective Concentration (EC50) vs. X4 HIV-1 | 0.0193 µM | MT-4 cells | MTT Assay | [1] |
| 90% Effective Concentration (EC90) vs. X4 HIV-1 | 0.0478 µM | MT-4 cells | MTT Assay | [1] |
| 50% Cytotoxic Concentration (CC50) | 406.21 µM | MT-4 cells | MTT Assay | [1] |
| Serum EC50 (at 60 min post-administration) | 0.18% | Rat | MTT Assay | [1][2] |
| Serum EC90 (at 60 min post-administration) | 0.27% | Rat | MTT Assay | [1][2] |
Experimental Protocols
In Vivo Oral Absorbability and Bioavailability Assessment in Rats
The oral absorbability of this compound was investigated in male Wistar rats.[1] The following protocol was employed:
-
Subjects: Male Wistar rats (6 weeks old) were acclimated for at least one week prior to the study.
-
Preparation: Rats were fasted for approximately 18 hours before administration of the compound. Anesthesia was induced with diethyl ether, followed by pylorus ligation.
-
Formulation: this compound and its methansulfonated analog were dissolved in 45% hydroxypropyl-β-cyclodextrin.
-
Administration: The compound was administered directly into the duodenum via a tube at a dose of 200 mg/ml per kg.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analysis: The concentration of this compound in the plasma was quantified using liquid chromatography-mass spectrometry (LC-MS). The anti-HIV-1 activity of the serum was determined using an MTT assay with MT-4 cells.[1][2]
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Oral Bioavailability Study
The following diagram illustrates the key steps in the experimental protocol used to determine the oral bioavailability of this compound in rats.
Caption: Workflow for this compound oral bioavailability assessment in rats.
Signaling Pathway of this compound as a CXCR4 Antagonist
This compound exerts its anti-HIV-1 effect by acting as a CXCR4 antagonist.[1][3][4] The diagram below depicts the mechanism of action.
Caption: this compound mechanism as a CXCR4 antagonist to block HIV-1 entry.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
KRH-1636: A Profile of High Selectivity for the CXCR4 Chemokine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KRH-1636 is a potent, orally bioavailable, non-peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing its high specificity for CXCR4 over other chemokine receptors. This guide includes a compilation of available quantitative data, detailed experimental methodologies for assessing selectivity, and visualizations of the relevant biological pathways and experimental workflows. The exceptional selectivity of this compound for CXCR4 underscores its potential as a targeted therapeutic agent in indications where CXCR4 signaling is dysregulated, such as HIV-1 infection and certain cancers.
Introduction
The chemokine receptor CXCR4, a G-protein coupled receptor (GPCR), and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a crucial role in numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. The CXCL12/CXCR4 axis is also implicated in the pathophysiology of various diseases. For instance, CXCR4 is a major co-receptor for T-cell tropic (X4) strains of HIV-1, facilitating viral entry into host cells. Furthermore, the upregulation of CXCR4 expression in various cancers is associated with tumor growth, invasion, and metastasis.
Given the therapeutic potential of antagonizing the CXCL12/CXCR4 pathway, the development of selective inhibitors is of significant interest. Non-specific inhibition of other chemokine receptors could lead to undesirable side effects due to the disruption of their homeostatic functions. This compound has emerged as a promising CXCR4 antagonist with a high degree of selectivity.
Quantitative Selectivity Profile of this compound
Table 1: Ligand Binding Inhibition Profile of this compound [1]
| Receptor | Ligand Used in Assay | This compound Concentration | Observed Inhibition | IC50 (µM) |
| CXCR4 | [¹²⁵I]SDF-1α | Dose-dependent | Yes | 0.013 |
| CXCR1 | [¹²⁵I]IL-8 | Not specified | No | Not Determined |
| CCR3 | [¹²⁵I]Eotaxin | Not specified | No | Not Determined |
| CCR4 | [¹²⁵I]TARC | Not specified | No | Not Determined |
| CCR5 | [¹²⁵I]RANTES | Not specified | No | Not Determined |
Table 2: Functional Activity Profile of this compound
| Assay | Cell Line | Parameter Measured | This compound EC50 (µM) |
| Anti-HIV-1 Activity (X4-tropic) | MT-4 cells | Inhibition of HIV-1 replication | 0.0193[1] |
| Cytotoxicity | MT-4 cells | Cell viability | 406.21[1] |
The selectivity index of this compound, calculated as the ratio of its 50% cytotoxic concentration (CC50) to its 50% effective concentration (EC50) for anti-HIV-1 activity, is greater than 10,000, indicating a wide therapeutic window.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the selectivity of this compound.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (IC50, Ki) of this compound for CXCR4 and other chemokine receptors.
Materials:
-
Cells or cell membranes expressing the target chemokine receptor (e.g., CHO cells stably expressing CXCR1, CCR3, CCR4, or CCR5, and MT-4 cells for CXCR4)[1]
-
Radiolabeled ligands (e.g., [¹²⁵I]SDF-1α, [¹²⁵I]IL-8, [¹²⁵I]eotaxin, [¹²⁵I]TARC, [¹²⁵I]RANTES)[1]
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., binding buffer without BSA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or unlabeled ligand for determining total and non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To assess the functional antagonism of this compound on CXCR4 and other chemokine receptors.
Materials:
-
Cells expressing the target chemokine receptor (e.g., HOS/CXCR4, HOS/CCR1, HOS/CCR2b, HOS/CCR3, HOS/CCR4, HOS/CCR5)[1]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist for each receptor (e.g., SDF-1α, RANTES, MCP-1, eotaxin, macrophage-derived chemokine, MIP-1α)[1]
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Place the plate in the fluorometric reader and add the specific agonist to each well.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced calcium flux. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To evaluate the inhibitory effect of this compound on CXCR4-mediated cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Chemoattractant (SDF-1α)
-
This compound
-
Transwell inserts with a porous membrane
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye-based method)
Procedure:
-
Assay Setup: Place the chemoattractant (SDF-1α) in the lower chamber of the Transwell plate.
-
Cell Preparation: Pre-incubate the CXCR4-expressing cells with varying concentrations of this compound.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for several hours to allow cell migration through the porous membrane.
-
Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates several downstream signaling cascades that are crucial for cell migration, survival, and proliferation. This compound, as a CXCR4 antagonist, blocks the initiation of these pathways.
Caption: CXCR4 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Screening
The determination of this compound's selectivity involves a series of binding and functional assays against a panel of chemokine receptors.
References
A Technical Guide to KRH-1636: A Potent CXCR4 Antagonist for Blocking HIV-1 Membrane Fusion
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[1][2] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[1][3] For T-cell line tropic (X4) HIV-1 strains, the CXCR4 coreceptor is essential for viral entry.[4][5] The subsequent binding to CXCR4 induces further conformational changes in the gp41 transmembrane protein, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.[3][6]
KRH-1636 is a low molecular weight, nonpeptide antagonist of the CXCR4 coreceptor.[4][5][7] It demonstrates potent and selective activity against X4-tropic HIV-1 strains by specifically inhibiting the interaction between the virus and the CXCR4 coreceptor, thereby blocking a critical step in the viral entry and membrane fusion process.[4][7] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental methodologies used to characterize the role of this compound in preventing HIV-1 infection.
Mechanism of Action: CXCR4 Blockade
This compound exerts its anti-HIV-1 activity by functioning as a competitive antagonist at the CXCR4 receptor.[4][8] It directly interferes with the binding of the X4-tropic HIV-1 gp120 to the coreceptor, an essential step for the conformational changes in gp41 that drive membrane fusion.[4][5] By occupying the binding site on CXCR4, this compound effectively prevents the viral entry cascade.[4] Its mechanism is highly specific; it shows no activity against R5-tropic HIV-1, which utilizes the CCR5 coreceptor.[4][9]
Furthermore, this compound has been shown to inhibit the binding of the natural CXCR4 ligand, stromal cell-derived factor 1α (SDF-1α), and the subsequent intracellular signal transduction, such as calcium mobilization.[4] Unlike some ligands, this compound does not induce the internalization or down-modulation of the CXCR4 receptor from the cell surface.[4][5]
Caption: this compound blocks HIV-1 entry by binding to the CXCR4 coreceptor.
Quantitative Efficacy Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The compound exhibits potent antiviral activity at nanomolar concentrations with a very high selectivity index, indicating a wide therapeutic window.
| Parameter | Value | Cell Line / Assay Condition | Virus Strain | Reference |
| EC₅₀ | 0.0193 µM | MT-4 cells (MTT Assay) | HIV-1 IIIB (X4) | [4][9] |
| EC₉₀ | 0.0478 µM | MT-4 cells (MTT Assay) | HIV-1 IIIB (X4) | [4][9] |
| CC₅₀ | 406.21 µM | MT-4 cells | N/A | [4][9] |
| Selectivity Index | >10,000 | (CC₅₀ / EC₅₀) | N/A | [4][10] |
| IC₅₀ (SDF-1α Binding) | 0.013 µM | CHO/CXCR4 cells | N/A | [4] |
Key Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its mechanism and efficacy. Detailed methodologies are outlined below.
This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.
-
Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of this compound (or control compounds) are added to the wells.
-
Virus Infection: A standardized amount of X4-tropic HIV-1 (e.g., IIIB strain) is added to the wells. Control wells include mock-infected cells and infected, untreated cells.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Staining: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is read at 540 nm using a microplate reader.
-
Analysis: The percentage of cell protection is calculated relative to control wells, and the 50% effective concentration (EC₅₀) is determined.
This assay assesses the ability of this compound to prevent the formation of syncytia (large, multinucleated cells) that result from the fusion of HIV-1 infected cells with uninfected CD4+ CXCR4+ cells.[4]
-
Cell Preparation: Uninfected target cells (e.g., MOLT-4) are prepared. HIV-1-infected MOLT-4 cells, which chronically express the viral envelope proteins, are used as effector cells.
-
Compound Treatment: Target cells are pre-incubated with various concentrations of this compound.
-
Co-culture: The infected effector cells are mixed with the pre-treated uninfected target cells.
-
Incubation: The co-culture is incubated for a defined period (e.g., 24 hours) to allow for cell fusion.
-
Observation: The formation of syncytia is observed and quantified using light microscopy.
-
Analysis: The concentration of this compound that inhibits syncytium formation by 50% is determined.[4]
Caption: Workflow for the Cell-Cell Fusion Inhibition Assay.
-
SDF-1α Competitive Binding Assay: This assay measures the ability of this compound to compete with radio-labeled SDF-1α for binding to CXCR4-expressing cells (e.g., CHO/CXCR4). Inhibition of the radioligand binding signal indicates direct competition at the receptor, allowing for the calculation of an IC₅₀ value.[4]
-
Calcium Mobilization Assay: CXCR4 is a G-protein coupled receptor, and its activation by SDF-1α leads to an increase in intracellular calcium (Ca²⁺) levels.[4] This assay uses a calcium-sensitive fluorescent dye to monitor changes in intracellular Ca²⁺ in CXCR4-expressing cells. This compound's ability to abrogate the SDF-1α-induced calcium flux confirms its functional antagonism at the receptor.[4]
Conclusion
This compound is a highly potent and selective small-molecule antagonist of the CXCR4 coreceptor. Its mechanism of action is centered on blocking the entry of X4-tropic HIV-1 strains by preventing a crucial virus-host cell interaction required for membrane fusion. The extensive in vitro data, supported by in vivo studies in mouse models, highlight its potential as a therapeutic agent.[4][5] A key advantage of this compound is its demonstrated oral bioavailability, a critical feature for anti-HIV drugs intended for chronic, long-term therapy.[4][10] As a member of the entry inhibitor class, this compound represents a valuable tool for combating HIV-1, particularly in therapeutic strategies targeting viral entry and fusion.
References
- 1. imrpress.com [imrpress.com]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. HIV-1 Membrane Fusion: Targets of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies | eLife [elifesciences.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Initial Toxicity Profile of KRH-1636 in Preclinical Cell Line Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-1636 is a low molecular weight, non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1] Primarily investigated for its potent and selective anti-HIV-1 activity, initial preclinical studies have also provided insights into its toxicity profile in cell lines. This technical guide synthesizes the currently available public data on the in vitro toxicity of this compound, details the experimental methodologies used in these assessments, and visualizes the relevant signaling pathways and experimental workflows. The objective is to provide a comprehensive resource for researchers and drug development professionals engaged in the study of CXCR4 antagonists and their potential therapeutic applications.
Data Presentation: Cytotoxicity of this compound
The publicly available quantitative data on the cytotoxicity of this compound is currently limited to a single cell line, as summarized in the table below.
| Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) | Reference |
| MT-4 (Human T-cell leukemia) | MTT Assay | CC50 | 406.21 | >10,000 | [1] |
Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). The reported EC50 for this compound's anti-HIV-1 activity in MT-4 cells was 0.0193 µM.[1] A high SI value is indicative of a favorable safety profile, suggesting that the compound is significantly more potent in its desired effect than in causing general cellular toxicity.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Culture the desired cell line (e.g., MT-4 cells) in appropriate growth medium.
-
Harvest cells during their exponential growth phase.
-
Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control and untreated cells as a baseline.
-
Incubate the plate for a duration relevant to the study (e.g., 4-5 days for anti-HIV-1 assays).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are plotted against the concentration of this compound.
-
The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve using non-linear regression analysis.
-
Calcium Mobilization Assay
This assay is used to determine the functional antagonist activity of this compound on the CXCR4 receptor.
Principle: The binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor triggers a G-protein-mediated signaling cascade that results in the release of calcium (Ca2+) from intracellular stores. This transient increase in intracellular Ca2+ can be measured using fluorescent Ca2+ indicators. An antagonist like this compound will block the SDF-1α-induced Ca2+ mobilization.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Use a cell line that expresses CXCR4 (e.g., HOS/CXCR4 cells).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Compound Incubation:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a short period to allow the compound to bind to the CXCR4 receptors.
-
-
Stimulation and Measurement:
-
Use a fluorescence plate reader with automated injection capabilities.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of SDF-1α into each well to stimulate the CXCR4 receptors.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular Ca2+.
-
-
Data Analysis:
-
The change in fluorescence intensity is plotted against time.
-
The ability of this compound to inhibit the SDF-1α-induced Ca2+ signal is quantified. The IC50 value, the concentration of this compound that inhibits 50% of the maximal SDF-1α-induced Ca2+ response, can be calculated from the dose-response curve.
-
Visualizations
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for KRH-1636: In Vitro HIV-1 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the anti-HIV-1 activity of KRH-1636, a potent and selective CXCR4 antagonist.
Introduction
This compound is a low molecular weight, non-peptide compound that has demonstrated significant and selective inhibitory activity against T-cell line-tropic (X4) Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves the blockade of the CXCR4 coreceptor, a crucial component for the entry of X4 HIV-1 strains into target cells.[2][3] By binding to the second and third extracellular loops of CXCR4, this compound prevents the interaction between the viral envelope glycoprotein gp120 and the coreceptor, thereby inhibiting viral entry and subsequent membrane fusion.[2][3] This document outlines the key in vitro assays used to characterize the antiviral efficacy, cytotoxicity, and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data for the in vitro anti-HIV-1 activity and cytotoxicity of this compound.
Table 1: Anti-HIV-1 Activity of this compound against various X4 HIV-1 Strains in MT-4 Cells
| HIV-1 Strain | 50% Effective Concentration (EC₅₀) (µM) | 90% Effective Concentration (EC₉₀) (µM) |
| IIIB | 0.0193 | 0.0478 |
| NL4-3 | Similar potency to IIIB | Not Reported |
| YU-6 (clinical isolate) | Similar potency to IIIB | Not Reported |
| YU-10 (clinical isolate) | Similar potency to IIIB | Not Reported |
| YU-11 (clinical isolate) | Similar potency to IIIB | Not Reported |
Data sourced from PNAS (2003).[1][4]
Table 2: Cytotoxicity and Selectivity Index of this compound in MT-4 Cells
| Parameter | Value (µM) |
| 50% Cytotoxic Concentration (CC₅₀) | 406.21 |
| Selectivity Index (SI = CC₅₀/EC₅₀) | >10,000 |
Data sourced from ResearchGate, citing Ichiyama et al. (2003).[5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Anti-HIV-1 Activity Assay (MTT Assay)
This assay determines the ability of this compound to inhibit HIV-1 replication in a susceptible cell line. The viability of the cells is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.
Materials:
-
This compound (dissolved in DMSO)
-
MT-4 cells (human T-cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 stock (e.g., IIIB or NL4-3 strain)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Ensure the cells are in the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Assay Setup:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Add 100 µL of the diluted this compound to the respective wells.
-
Include control wells:
-
Cell control (cells only)
-
Virus control (cells + virus, no compound)
-
Compound toxicity control (cells + compound, no virus)
-
-
-
Infection: Infect the cells with a pre-titered amount of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of protection by the compound and determine the EC₅₀ value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound on the host cells.
Procedure:
The protocol is identical to the Anti-HIV-1 Activity Assay, with the exception that no virus is added to the wells. The CC₅₀ value is determined from the dose-response curve of compound concentration versus cell viability.
HIV-1 p24 Antigen Assay
This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, providing a direct measure of viral replication.
Materials:
-
Supernatants from this compound treated and untreated HIV-1 infected cell cultures
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the incubation period from the antiviral assay, centrifuge the 96-well plates and collect the culture supernatants.
-
ELISA Protocol: Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the collected culture supernatants and standards to the wells.
-
Incubating to allow p24 antigen to bind to the capture antibody.
-
Washing the plate to remove unbound materials.
-
Adding a detection antibody (e.g., biotinylated anti-p24).
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the p24 standards. Determine the concentration of p24 in the culture supernatants and calculate the percentage of inhibition of viral replication for each concentration of this compound.
CXCR4 Binding and Competition Assay
This flow cytometry-based assay determines the ability of this compound to block the binding of an anti-CXCR4 monoclonal antibody (mAb) or the natural ligand, SDF-1α, to the CXCR4 receptor on the cell surface.
Materials:
-
CXCR4-expressing cells (e.g., MT-4 or Jurkat cells)
-
This compound
-
PE-conjugated anti-CXCR4 monoclonal antibody (e.g., 12G5) or fluorescently-labeled SDF-1α
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the CXCR4-expressing cells.
-
Compound Incubation: Incubate the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes) at room temperature.
-
Antibody/Ligand Staining: Add the PE-conjugated anti-CXCR4 mAb or fluorescently-labeled SDF-1α to the cells and incubate for another 30 minutes in the dark.
-
Washing: Wash the cells with flow cytometry buffer to remove unbound antibody or ligand.
-
Data Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of inhibition of mAb or SDF-1α binding at each concentration of this compound.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Experimental Workflow: Anti-HIV-1 Activity Assay
Caption: Workflow for determining the anti-HIV-1 activity of this compound.
Logical Relationship: Drug Evaluation Cascade
Caption: Logical flow of in vitro evaluation for an antiviral compound.
References
- 1. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. ablinc.com [ablinc.com]
- 5. immunodx.com [immunodx.com]
Application Notes and Protocols for KRH-1636 in Peripheral Blood Mononuclear Cell (PBMC) Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-1636 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] CXCR4, in conjunction with its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in a variety of physiological and pathological processes. These include hematopoiesis, immune responses, and inflammation. In the context of immunology, the CXCL12/CXCR4 axis is pivotal for the trafficking, homing, and activation of immune cells, including peripheral blood mononuclear cells (PBMCs). This compound exerts its effects by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[1][2][3] These application notes provide detailed protocols for the utilization of this compound in PBMC cultures to investigate its effects on cell viability, migration, and cytokine production.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the CXCR4 receptor. By occupying the receptor binding site, it prevents the interaction with CXCL12. This blockade inhibits the conformational changes in the CXCR4 receptor that are necessary to activate intracellular signaling cascades. The downstream consequences of this inhibition include the abrogation of G-protein activation, suppression of calcium mobilization, and inactivation of pathways such as the Phospholipase C (PLC)/Inositol triphosphate (IP3) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.
Data Presentation
Table 1: In Vitro Activity of this compound in Human T-cell Line (MT-4)
| Parameter | Concentration (µM) | Cell Line | Reference |
| EC₅₀ (Anti-HIV-1) | 0.0193 | MT-4 | [1] |
| EC₉₀ (Anti-HIV-1) | 0.0478 | MT-4 | [1] |
| CC₅₀ (Cytotoxicity) | 406.21 | MT-4 | [1] |
Table 2: Recommended Concentration Range of this compound for PBMC Culture Experiments
| Experiment Type | Suggested Starting Concentration Range (µM) | Notes |
| Cytotoxicity Assay | 0.1 - 100 | To determine the non-toxic concentration range for your specific PBMC donor and culture conditions. |
| Migration Assay | 0.01 - 10 | Based on effective concentrations in antiviral and other functional assays. A dose-response experiment is recommended. |
| Cytokine Production Assay | 0.1 - 20 | To assess the immunomodulatory effects of this compound on cytokine secretion. |
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in PBMCs.
Caption: Inhibition of CXCR4 signaling by this compound.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Count the cells using a hemocytometer and trypan blue exclusion to determine cell number and viability.
-
Adjust the cell concentration to the desired density for your experiment in complete RPMI.
Protocol 2: Determination of this compound Cytotoxicity in PBMCs (MTT Assay)
Materials:
-
Isolated PBMCs
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete RPMI medium
-
96-well flat-bottom cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 1 x 10⁵ PBMCs in 100 µL of complete RPMI per well in a 96-well plate.
-
Prepare a serial dilution of this compound in complete RPMI. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.
-
Add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Protocol 3: PBMC Migration (Chemotaxis) Assay using a Transwell System
Materials:
-
Isolated PBMCs
-
This compound
-
Recombinant human CXCL12 (SDF-1α)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Serum-free RPMI-1640 medium
-
Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer for cell enumeration
Procedure:
-
Resuspend PBMCs in serum-free RPMI at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the PBMCs with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL). Include a negative control with serum-free RPMI only.
-
Add 100 µL of the pre-incubated PBMC suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by collecting the cells and counting them using a hemocytometer, a cell counter, or a flow cytometer. Alternatively, a viability reagent like CellTiter-Glo® can be added to the lower chamber and luminescence measured.
-
Calculate the percentage of migration relative to the total number of cells added to the upper chamber.
Protocol 4: Analysis of Cytokine Production from this compound Treated PBMCs
Materials:
-
Isolated PBMCs
-
This compound
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) (as a stimulant)
-
Complete RPMI medium
-
24-well cell culture plate
-
ELISA kits or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)
Procedure:
-
Seed 5 x 10⁵ PBMCs in 500 µL of complete RPMI per well in a 24-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) or a T-cell mitogen like PHA (e.g., 5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine production in both resting and stimulated PBMCs.
References
- 1. The Anti-inflammatory Effect of the CXCR4 Antagonist-N15P Peptide and Its Modulation on Inflammation-Associated Mediators in LPS-Induced PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMD3100 sensitizes acute lymphoblastic leukemia cells to chemotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRH-1636 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of KRH-1636, a potent and selective CXCR4 antagonist, primarily focusing on its application in anti-HIV-1 studies. The following protocols are based on published preclinical research and are intended to guide the design of future in vivo experiments.
Mechanism of Action
This compound is a nonpeptide small molecule that acts as a specific antagonist for the CXC chemokine receptor 4 (CXCR4).[1][2][3] CXCR4 is a critical coreceptor for T-cell line-tropic (X4) strains of HIV-1 to enter and infect host cells.[1][2] this compound functions by inhibiting the binding of the natural ligand, stromal cell-derived factor 1α (SDF-1α), to CXCR4, thereby blocking viral entry and subsequent membrane fusion.[1][2][3] This action prevents the replication of X4 HIV-1 strains.[1][2] Furthermore, this compound has been shown to abrogate SDF-1α-induced intracellular calcium mobilization, a key signaling event downstream of CXCR4 activation.[1]
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in in vivo animal models.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Administration Route | Dosage | Study Purpose | Reference |
| SCID Mice (with human PBL) | Intraperitoneal (i.p.) | 0.1 ml of 2 mM solution | Long-term anti-HIV-1 efficacy | [1] |
| SCID Mice (with human PBL) | Intraperitoneal (i.p.) | 0.2 ml | Short-term anti-HIV-1 efficacy | [1] |
| Male Wistar Rats | Intraduodenal | 200 mg/kg | Pharmacokinetic/absorbability study | [1] |
| Rats | Intravenous (i.v.) | 1.5 mg/kg per day for 4 days | Acute toxicology | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intraduodenal Administration)
| Compound | Bioavailability | Plasma Concentration (at 60 min) | Serum EC50 (at 60 min) | Serum EC90 (at 60 min) |
| This compound | ~7% | 30.6 µM | 0.18% | 0.27% |
| Methansulfonated this compound | ~69% | Not reported | Not reported | Not reported |
Experimental Protocols
Protocol 1: Long-Term Anti-HIV-1 Efficacy in a Human PBL/SCID Mouse Model
This protocol is designed to assess the long-term efficacy of this compound in inhibiting X4 HIV-1 replication in a humanized mouse model.
Materials:
-
SCID mice
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human IL-4 (rIL-4)
-
TMβ-1 (to be administered prior to PBMC inoculation)
-
This compound solution (2 mM)
-
NL4-3 strain of HIV-1
-
Control medium
-
Equipment for intraperitoneal and intrasplenic injections
-
Materials for plasma and peritoneal lavage fluid collection
-
HIV-1 p24 antigen assay kit
Procedure:
-
Construct human PBL/SCID mice via either intraperitoneal or intrasplenic inoculation of PBMCs. For intrasplenic inoculation, transplant 1.5 x 10^6 PBMCs with 0.4 µg of rIL-4 two days after TMβ-1 treatment.
-
On the same day as PBMC transplantation, administer 0.1 ml of a 2 mM solution of this compound or a control medium intraperitoneally.
-
One day later, challenge the mice with an intraperitoneal injection of the NL4-3 HIV-1 strain (0.2 ml of 1 x 10^4 tissue culture 50% infective dose per ml).
-
From day 1 to day 4 post-infection, administer repeated daily intraperitoneal doses of this compound or the control medium.
-
On day 4 post-infection, administer 0.2 µg of rIL-4 intraperitoneally.
-
On day 12 post-infection, collect plasma and peritoneal lavage fluid.
-
Assay the collected samples for HIV-1 p24 antigen to determine the level of viral replication.
Protocol 2: Short-Term In Vivo Anti-HIV-1 Assay
This protocol evaluates the immediate effect of this compound on HIV-1 infection in vivo.
Materials:
-
SCID mice
-
TMβ-1
-
This compound solution
-
Activated human PBMCs (stimulated with anti-CD3/anti-CD28 antibody)
-
HIV-1 (1–2 × 10^3 tissue culture 50% infective dose)
-
IL-2-containing medium
-
Equipment for intraperitoneal injections and peritoneal lavage
-
HIV-1 p24 antigen assay kit
Procedure:
-
Treat mice with TMβ-1.
-
Twenty-four hours later, administer 0.2 ml of this compound solution intraperitoneally.
-
After 30 minutes, administer 4 x 10^6 activated PBMCs that have been infected with HIV-1 for 2 hours.
-
Collect cells from the peritoneal lavage fluid.
-
Culture the collected cells in a medium containing 20 units/ml of IL-2.
-
After nine days of culture, perform a p24 antigen assay on the culture supernatants to measure viral replication.
Protocol 3: Pharmacokinetic Study in Rats
This protocol is for determining the duodenal absorption and plasma concentration of this compound.
Materials:
-
Male Wistar rats (6 weeks old)
-
This compound
-
45% hydroxypropyl-β-cyclodextrin (vehicle)
-
Anesthetic (e.g., diethyl ether)
-
Surgical tools for pylorus ligation
-
Tube for intraduodenal administration
-
Equipment for blood collection
-
Liquid chromatography-mass spectrometry (LC-MS) for plasma concentration analysis
-
MTT assay for anti-HIV-1 activity in serum
Procedure:
-
Acclimate rats for at least one week.
-
Fast the rats for approximately 18 hours before administration.
-
Anesthetize the rats and perform a pylorus ligation.
-
Dissolve this compound in 45% hydroxypropyl-β-cyclodextrin.
-
Administer the this compound solution into the duodenum via a tube at a dose of 200 mg/kg.
-
Collect blood samples at various time points.
-
Separate plasma and serum from the blood samples.
-
Determine the concentration of this compound in the plasma using LC-MS.
-
Assess the anti-HIV-1 activity of the serum using an MTT assay with MT-4 cells.
Visualizations
Caption: Mechanism of this compound action in preventing HIV-1 entry.
Caption: Workflow for in vivo anti-HIV-1 efficacy testing of this compound.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Application Note: A Protocol for Assessing KRH-1636 Inhibition of CXCL12-Induced Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine C-X-C motif ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), plays a crucial role in various physiological and pathological processes, including immune responses, inflammation, and cancer metastasis.[1] It exerts its effects primarily through its cognate G-protein coupled receptor, CXCR4.[2] The CXCL12/CXCR4 signaling axis is a key regulator of directed cell migration, or chemotaxis.[3] Dysregulation of this axis is implicated in the progression of numerous diseases, making it an attractive target for therapeutic intervention.[4] KRH-1636 is a potent and selective antagonist of the CXCR4 receptor, demonstrating potential in inhibiting CXCL12-mediated cellular responses.[5] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on CXCL12-induced chemotaxis using a transwell migration assay, a widely accepted method for studying cell migration.[3]
Principle of the Assay
The transwell migration assay, also known as the Boyden chamber assay, utilizes a two-chamber system separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant, in this case, CXCL12, is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant gradient. The inhibitory effect of this compound is quantified by measuring the reduction in the number of migrated cells in the presence of the compound compared to the vehicle control.
Data Presentation
The inhibitory effect of this compound on CXCL12-induced chemotaxis can be summarized in the following tables. Data is presented as the mean ± standard deviation from at least three independent experiments. AMD3100, a well-characterized CXCR4 antagonist, is included as a positive control.[6]
Table 1: Inhibition of CXCL12-Induced Jurkat Cell Chemotaxis by this compound and AMD3100
| Compound | Concentration (nM) | % Inhibition of Chemotaxis |
| Vehicle (DMSO) | 0.1% | 0 ± 5.2 |
| This compound | 1 | 15.3 ± 4.1 |
| 10 | 48.7 ± 6.5 | |
| 50 | 75.2 ± 5.8 | |
| 100 | 92.1 ± 3.9 | |
| 500 | 98.5 ± 1.2 | |
| AMD3100 | 1 | 12.8 ± 3.7 |
| 10 | 42.5 ± 5.1 | |
| 50 | 68.9 ± 7.2 | |
| 100 | 85.4 ± 4.3 | |
| 500 | 95.7 ± 2.5 |
Table 2: IC50 Values for Inhibition of CXCL12-Induced Jurkat Cell Chemotaxis
| Compound | IC50 (nM) |
| This compound | ~15 |
| AMD3100 | 51 ± 17[6] |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound inhibition of CXCL12-induced chemotaxis.
Caption: Simplified CXCL12/CXCR4 signaling pathway leading to chemotaxis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Jurkat cells (human T lymphocyte cell line) with high CXCR4 expression.
-
Reagents:
-
Recombinant Human CXCL12/SDF-1α (carrier-free)
-
This compound
-
AMD3100 (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM or Crystal Violet stain
-
Paraformaldehyde (PFA)
-
-
Equipment:
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (for fluorescence or absorbance)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Cell Culture
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Ensure cell viability is >95% before starting the experiment.
Chemotaxis Assay Protocol
-
Cell Preparation: a. Harvest Jurkat cells by centrifugation at 300 x g for 5 minutes. b. Wash the cells once with serum-free RPMI-1640 medium. c. Resuspend the cells in serum-free RPMI-1640 containing 0.5% BSA at a final concentration of 1 x 10^6 cells/mL. d. Prepare serial dilutions of this compound and AMD3100 in the cell suspension. Include a vehicle control (0.1% DMSO). e. Pre-incubate the cells with the compounds or vehicle for 30-60 minutes at 37°C.
-
Assay Setup: a. To the lower chamber of a 24-well plate, add 600 µL of serum-free RPMI-1640 containing 0.5% BSA and the desired concentration of CXCL12 (e.g., 100 ng/mL). For the negative control (spontaneous migration), add medium without CXCL12. b. Carefully place the transwell insert into each well, avoiding air bubbles. c. Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
Incubation: a. Incubate the plate for 2-4 hours in a humidified incubator at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically for your specific experimental conditions.
-
Quantification of Migrated Cells:
-
Method A: Calcein-AM Staining (Fluorescence) a. Carefully remove the transwell inserts from the wells. b. Add Calcein-AM to the lower chamber to a final concentration of 2-5 µM and incubate for 30-60 minutes at 37°C. c. Measure the fluorescence in the lower chamber using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Method B: Crystal Violet Staining (Absorbance) a. Carefully remove the transwell inserts. b. Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab. c. Fix the migrated cells on the lower surface of the membrane with 4% PFA for 10 minutes. d. Stain the cells with 0.1% Crystal Violet solution for 15-20 minutes. e. Gently wash the inserts with water to remove excess stain. f. Elute the stain from the cells by incubating the inserts in a solution of 10% acetic acid. g. Measure the absorbance of the eluted stain at ~590 nm using a microplate reader.
-
Data Analysis
-
Subtract the background reading (from wells with no cells) from all experimental readings.
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound and AMD3100 using the following formula:
% Inhibition = [1 - (Signal with Inhibitor - Signal of Spontaneous Migration) / (Signal with CXCL12 alone - Signal of Spontaneous Migration)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of chemotaxis) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background migration | Cells are not healthy; incubation time is too long; pore size is too large. | Use cells with high viability; optimize incubation time; ensure appropriate pore size for Jurkat cells (5 µm is standard). |
| Low signal (few migrated cells) | CXCL12 concentration is not optimal; incubation time is too short; cells have low CXCR4 expression. | Perform a dose-response curve for CXCL12 to find the optimal concentration; increase incubation time; confirm CXCR4 expression on Jurkat cells by flow cytometry. |
| High variability between replicates | Inconsistent cell numbers; air bubbles under the insert; improper washing/staining. | Ensure accurate cell counting and pipetting; be careful when placing inserts to avoid bubbles; standardize all washing and staining steps. |
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory effect of this compound on CXCL12-induced chemotaxis. By following this protocol, researchers can reliably quantify the potency of this compound and other CXCR4 antagonists, contributing to the development of novel therapeutics targeting the CXCL12/CXCR4 signaling axis.
References
- 1. Dual acylation and lipid raft association of Src-family protein tyrosine kinases are required for SDF-1/CXCL12-mediated chemotaxis in the Jurkat human T cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotactic Responses of Jurkat Cells in Microfluidic Flow-Free Gradient Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of KRH-1636 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRH-1636 is a low molecular weight, non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1] As a CXCR4 antagonist, this compound inhibits the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to the receptor.[1] This interaction plays a crucial role in various physiological and pathological processes, including HIV-1 entry into cells, cancer metastasis, and inflammation.[2][3] The development of robust analytical methods for the quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.[4]
This application note provides a detailed protocol for the determination of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method involves a straightforward protein precipitation step for sample preparation, followed by a sensitive and selective LC-MS/MS analysis.
Principle of the Method
This method is based on the principle of protein precipitation to extract this compound from plasma, followed by chromatographic separation and detection using tandem mass spectrometry. An internal standard (IS) is added to the plasma sample to ensure accuracy and precision. The plasma proteins are precipitated using a cold organic solvent (e.g., methanol or acetonitrile containing 0.1% formic acid).[5] After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.
The compounds are separated on a reverse-phase C18 column and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Signaling Pathway of CXCR4 and Inhibition by this compound
The binding of CXCL12 to its receptor, CXCR4, activates several downstream signaling pathways that regulate cell trafficking, proliferation, and survival. As a G-protein coupled receptor (GPCR), CXCR4 activation initiates G-protein-dependent pathways, including the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and the PI3K/Akt pathway.[1][6] G-protein-independent pathways, such as the JAK/STAT pathway, can also be activated.[1][5] this compound, as a CXCR4 antagonist, competitively binds to the receptor, blocking CXCL12-mediated signaling.[2]
Caption: CXCR4 signaling pathway and mechanism of action for this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation Protocol
The following protocol details a protein precipitation method for the extraction of this compound from plasma samples.
Caption: Experimental workflow for plasma sample preparation.
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Vortex each tube for 5 seconds.
-
Add 400 µL of cold precipitation solution (0.1% formic acid in methanol) to each tube.[5]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
Proposed LC-MS/MS Method
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Suggested Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by infusing pure this compound and IS. Precursor ions [M+H]⁺ and their most stable product ions should be selected. |
Data Presentation: Method Validation Summary
A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance for a bioanalytical method of this type.
| Validation Parameter | Description | Typical Acceptance Criteria / Expected Performance |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Precision (CV) ≤ 20%, Accuracy within ±20% |
| Intra-day Precision & Accuracy | Precision and accuracy determined by analyzing replicates of QC samples on the same day. | Precision (CV) ≤ 15%, Accuracy within ±15% |
| Inter-day Precision & Accuracy | Precision and accuracy determined by analyzing replicates of QC samples on different days. | Precision (CV) ≤ 15%, Accuracy within ±15% |
| Recovery | The efficiency of the extraction procedure, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent and reproducible across QC levels. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor CV ≤ 15% |
| Stability | Analyte stability in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term). | % Difference within ±15% of nominal concentration |
Conclusion
The protocol described in this application note provides a reliable and robust framework for the quantitative analysis of this compound in plasma samples using LC-MS/MS. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is crucial for supporting preclinical and clinical pharmacokinetic studies. The method parameters provided should serve as a strong foundation for researchers to develop and validate a method on their specific instrumentation.
References
- 1. abeomics.com [abeomics.com]
- 2. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 3. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 4. LC-MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application of KRH-1636 in Elucidating CXCR4 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
KRH-1636 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] This small molecule plays a crucial role in studying the intricate signaling pathways governed by CXCR4 and its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). The CXCL12/CXCR4 axis is a key regulator of a multitude of physiological processes, including hematopoiesis, immune responses, and embryonic development.[1] Furthermore, its dysregulation is implicated in various pathologies, notably in cancer metastasis and HIV-1 entry into host cells.[1][2][4]
This compound exerts its effects by directly binding to CXCR4, thereby competitively inhibiting the binding of CXCL12.[1][3] This blockade prevents the conformational changes in the receptor necessary for initiating downstream intracellular signaling cascades. The primary signaling pathways triggered by CXCL12 binding to CXCR4 involve the activation of heterotrimeric G proteins, predominantly of the Gαi family.[5][6] This leads to a cascade of events including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the PI3K/Akt and MAPK/ERK pathways, ultimately culminating in cellular responses such as chemotaxis, proliferation, and survival.[5][7][8][9]
The high affinity and selectivity of this compound for CXCR4 make it an invaluable tool for dissecting these signaling events.[1] Researchers can utilize this compound to specifically block CXCR4-mediated effects and thereby delineate the contribution of this particular axis in complex biological systems. For instance, by observing the abrogation of a specific cellular response in the presence of this compound, one can infer the involvement of CXCR4 signaling. This compound has been instrumental in demonstrating the role of CXCR4 in HIV-1 entry, where it acts as a co-receptor for T-tropic (X4) strains of the virus.[1][2][3] this compound effectively blocks this interaction, preventing viral entry and subsequent replication.[1]
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound from published studies.
Table 1: Anti-HIV-1 Activity of this compound
| Parameter | Cell Line | Virus Strain | Value (µM) | Reference |
| EC₅₀ | MT-4 | HIV-1 (IIIB) | 0.0193 | [1] |
| EC₉₀ | MT-4 | HIV-1 (IIIB) | 0.0478 | [1] |
| CC₅₀ | MT-4 | - | 406.21 | [1] |
EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; CC₅₀: 50% cytotoxic concentration.
Table 2: CXCR4 Binding and Signaling Inhibition by this compound
| Assay | Cell Line | Ligand/Stimulus | IC₅₀ (µM) | Reference |
| [¹²⁵I]SDF-1α Binding | MT-4 | [¹²⁵I]SDF-1α | 0.013 | [1] |
| Calcium Mobilization | HOS/CXCR4 | SDF-1α | Dose-dependent inhibition | [1] |
IC₅₀: 50% inhibitory concentration.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on CXCR4 signaling.
CXCR4 Ligand Binding Assay
This protocol is designed to determine the ability of this compound to inhibit the binding of radiolabeled CXCL12 to cells expressing CXCR4.
Materials:
-
Cells expressing CXCR4 (e.g., MT-4, Jurkat, or a recombinant cell line)
-
Binding Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4
-
[¹²⁵I]SDF-1α (radiolabeled CXCL12)
-
This compound
-
Unlabeled SDF-1α (for determining non-specific binding)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Harvest cells and resuspend in ice-cold Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the respective wells.
-
For determining non-specific binding, add 25 µL of a high concentration of unlabeled SDF-1α (e.g., 1 µM).
-
Add 25 µL of [¹²⁵I]SDF-1α (final concentration typically 0.1-0.5 nM) to all wells.
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Transfer the contents of each well to a pre-wetted 96-well filter plate.
-
Wash the filters three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of this compound to determine the IC₅₀ value.
Calcium Mobilization Assay
This assay measures the ability of this compound to block CXCL12-induced intracellular calcium release, a key downstream event in CXCR4 signaling.
Materials:
-
Cells expressing CXCR4 (e.g., CHO-CXCR4, HEK293-CXCR4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
This compound
-
CXCL12 (SDF-1α)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence imaging plate reader (FLIPR) or a similar instrument
Procedure:
-
Seed cells in the microplates and allow them to adhere overnight.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
During the incubation, prepare serial dilutions of this compound in Assay Buffer.
-
After incubation, wash the cells once with Assay Buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare the CXCL12 agonist solution at a concentration that elicits a submaximal response (EC₈₀).
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the CXCL12 solution, and the fluorescence intensity is recorded over time (typically 2-3 minutes).
-
Analyze the data by measuring the peak fluorescence response and plot it against the concentration of this compound to determine the IC₅₀ value.
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key component of the MAPK pathway activated by CXCR4.
Materials:
-
Cells expressing CXCR4
-
Serum-free cell culture medium
-
This compound
-
CXCL12 (SDF-1α)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of ERK phosphorylation.
Cell Migration (Chemotaxis) Assay
This assay evaluates the ability of this compound to inhibit the migration of cells towards a CXCL12 gradient.
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells)
-
Transwell inserts (with appropriate pore size, e.g., 5 or 8 µm)
-
24-well plates
-
Migration Medium: Serum-free RPMI-1640
-
This compound
-
CXCL12 (SDF-1α)
-
Calcein-AM or similar fluorescent dye for cell labeling (optional)
Procedure:
-
Starve the cells in Migration Medium for 2-4 hours.
-
In the lower chamber of the 24-well plate, add Migration Medium containing CXCL12 (chemoattractant). For a negative control, add Migration Medium only.
-
Resuspend the starved cells in Migration Medium at a concentration of 1 x 10⁶ cells/mL.
-
Treat the cell suspension with varying concentrations of this compound (or vehicle) and incubate for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the inserts. Carefully wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by:
-
Staining the cells with crystal violet, eluting the dye, and measuring the absorbance.
-
Pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence of the migrated cells.
-
-
Calculate the percentage of migration relative to the control and plot against the concentration of this compound to determine the IC₅₀ for migration inhibition.
Visualizations
CXCR4 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 6. abeomics.com [abeomics.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
KRH-1636: A Potent CXCR4 Antagonist for Investigating HIV-1 Entry Mechanisms
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: KRH-1636 is a low molecular weight, non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3][4] It has demonstrated potent and selective inhibitory activity against T-cell line-tropic (X4) strains of HIV-1 by blocking the interaction between the viral envelope glycoprotein gp120 and the CXCR4 co-receptor, a critical step in viral entry and membrane fusion.[1][2][4] Unlike macrophage-tropic (R5) strains that utilize the CCR5 co-receptor, X4-tropic viruses are often associated with a more advanced stage of HIV-1 infection, making CXCR4 an important therapeutic target.[1] this compound serves as a valuable research tool for elucidating the mechanisms of X4-tropic HIV-1 entry and for the preclinical evaluation of CXCR4-targeted antiviral strategies. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its anti-HIV-1 activity.
Data Presentation
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC50 | MT-4 | IIIB | 0.0193 µM | [1] |
| EC90 | MT-4 | IIIB | 0.0478 µM | [1] |
| CC50 | MT-4 | - | 406.21 µM | [1] |
| Selectivity Index (SI) | MT-4 | IIIB | >21,000 | [5] |
EC50 (50% effective concentration): The concentration of this compound that inhibits HIV-1 replication by 50%. EC90 (90% effective concentration): The concentration of this compound that inhibits HIV-1 replication by 90%. CC50 (50% cytotoxic concentration): The concentration of this compound that reduces the viability of host cells by 50%. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Table 2: Anti-HIV-1 Activity of this compound against Clinical Isolates in PBMCs
| HIV-1 Isolate (Tropism) | EC50 (µM) |
| YU-6 (X4) | Similar to NL4-3 |
| YU-10 (X4) | Similar to NL4-3 |
| YU-11 (X4) | Similar to NL4-3 |
| YU-1 (R5) | Ineffective |
| YU-2 (R5) | Ineffective |
PBMCs: Peripheral Blood Mononuclear Cells. Data adapted from Ichiyama et al., 2003.[1][5]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below.
MTT Assay for Antiviral Activity and Cytotoxicity
This assay measures the ability of this compound to protect MT-4 cells from HIV-1-induced cell death and assesses its cytotoxicity.
Materials:
-
This compound
-
MT-4 cells
-
X4-tropic HIV-1 strain (e.g., IIIB, NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Ensure cells are in the logarithmic growth phase. Adjust the cell density to 1 x 105 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium.
-
Assay Setup:
-
For Antiviral Activity:
-
Add 50 µL of MT-4 cells (5,000 cells) to each well of a 96-well plate.
-
Add 25 µL of the diluted this compound to the corresponding wells.
-
Add 25 µL of HIV-1 suspension (at a predetermined multiplicity of infection, MOI) to each well.
-
Include cell controls (cells only), virus controls (cells + virus), and compound controls (cells + compound).
-
-
For Cytotoxicity:
-
Add 50 µL of MT-4 cells (5,000 cells) to each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the corresponding wells.
-
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and viral inhibition for each concentration of this compound. Determine the EC50 and CC50 values using a dose-response curve.
p24 Antigen Capture ELISA for Viral Replication Inhibition
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant as a measure of viral replication.
Materials:
-
This compound
-
PHA-stimulated Peripheral Blood Mononuclear Cells (PBMCs)
-
X4-tropic HIV-1 strain
-
RPMI 1640 medium with 10% FBS and IL-2
-
HIV-1 p24 Antigen ELISA kit
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donors and stimulate with phytohemagglutinin (PHA) for 2-3 days.
-
Infection and Treatment:
-
Seed the PHA-stimulated PBMCs into a 96-well plate at a density of 2 x 105 cells/well.
-
Infect the cells with an X4-tropic HIV-1 strain.
-
Immediately add various concentrations of this compound to the wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the culture supernatants at different time points (e.g., day 3, 5, and 7 post-infection).
-
p24 ELISA:
-
Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with anti-p24 capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add a peroxidase-conjugated anti-p24 detection antibody.
-
Add the substrate and stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the p24 standards and determine the concentration of p24 in each sample. Calculate the percentage of inhibition of viral replication for each this compound concentration.
Cell-Cell Fusion Inhibition Assay
This assay assesses the ability of this compound to block the fusion between HIV-1 expressing cells and target cells.
Materials:
-
This compound
-
Effector cells: MOLT-4 cells chronically infected with an X4-tropic HIV-1 strain (MOLT-4/HIV-1)
-
Target cells: Uninfected MOLT-4 cells
-
RPMI 1640 medium with 10% FBS
-
Microscope
Protocol:
-
Cell Preparation: Culture both MOLT-4/HIV-1 and uninfected MOLT-4 cells.
-
Assay Setup:
-
In a 96-well plate, mix MOLT-4/HIV-1 cells and uninfected MOLT-4 cells at a 1:1 ratio.
-
Add various concentrations of this compound to the wells.
-
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Syncytia Observation: Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope.
-
Data Analysis: Quantify the inhibition of syncytia formation by counting the number of syncytia in treated wells compared to untreated controls.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the intracellular calcium signaling induced by the natural CXCR4 ligand, SDF-1α.
Materials:
-
This compound
-
HOS/CXCR4 cells (Human osteosarcoma cells stably expressing CXCR4)
-
SDF-1α (Stromal cell-derived factor-1α)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Cell Loading:
-
Culture HOS/CXCR4 cells to confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound for a short period (e.g., 10 minutes).
-
SDF-1α Stimulation: Add SDF-1α to the cells to induce calcium mobilization.
-
Fluorescence Measurement: Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Determine the inhibitory effect of this compound on the SDF-1α-induced calcium flux. Calculate the IC50 value, which is the concentration of this compound that inhibits the calcium response by 50%.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the investigation of this compound.
Caption: HIV-1 entry mechanism and the inhibitory action of this compound.
Caption: General workflow for assessing the antiviral activity of this compound.
Caption: Simplified CXCR4 signaling pathway leading to calcium mobilization.
References
- 1. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KRH-1636 in Syncytium Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KRH-1636, a potent and selective CXCR4 antagonist, in syncytium formation assays. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes when evaluating the inhibitory activity of this compound against HIV-1 envelope-mediated cell-cell fusion.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4.[1][2] T-cell line-tropic (X4) strains of HIV-1 utilize the CXCR4 coreceptor for entry.[2][3] This interaction facilitates the fusion of the viral and cellular membranes, a process mediated by the gp41 subunit of the envelope glycoprotein.
In addition to mediating viral entry, the HIV-1 envelope glycoproteins expressed on the surface of an infected cell can interact with CD4 and CXCR4 on neighboring uninfected cells, leading to cell-cell fusion and the formation of large, multinucleated giant cells called syncytia.[4][1] This process is a hallmark of X4-tropic HIV-1 infection and is associated with significant cytotoxicity and CD4+ T-cell depletion.[5][6]
This compound is a low molecular weight, non-peptide antagonist of the CXCR4 receptor.[7][8] It effectively blocks the replication of X4-tropic HIV-1 strains by inhibiting viral entry and membrane fusion.[7][8] this compound exerts its antiviral activity by specifically binding to CXCR4, thereby preventing its interaction with the HIV-1 gp120.[7] Consequently, this compound is a potent inhibitor of syncytium formation.[7] Syncytium formation assays serve as a valuable in vitro tool to quantify the inhibitory potential of CXCR4 antagonists like this compound.
Mechanism of Action of this compound in Inhibiting Syncytium Formation
This compound acts as a competitive antagonist at the CXCR4 receptor. By occupying the binding site on CXCR4, it sterically hinders the interaction of the HIV-1 gp120 V3 loop with the coreceptor. This blockade prevents the conformational changes in the gp41 transmembrane protein that are necessary to drive the fusion of the infected and uninfected cell membranes. The inhibition of this crucial step in the fusion cascade effectively prevents the formation of syncytia.
Data Presentation
The inhibitory activity of this compound and other CXCR4 antagonists can be quantified in syncytium formation assays by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the potency of this compound against HIV-1 replication and provides a comparison with other well-characterized CXCR4 antagonists. Dose-response experiments have shown that the potency of this compound in cell-cell fusion assays is consistent with its antiviral activity.
| Compound | Assay Type | Target Cell Line / Virus Strain | Potency (IC50/EC50) |
| This compound | HIV-1 Replication (p24) | PBMCs / NL4-3 (X4) | 0.042 µM |
| This compound | HIV-1 Replication (p24) | PBMCs / HTLV-IIIB (X4) | 0.018 µM |
| AMD3100 | Apoptosis & Syncytium Inhibition | MT-4 cells / H9/IIIB (X4) | 0.013 µg/mL (~0.016 µM) |
| AMD3100 | HIV-1 Replication | PBMCs / 14aPre (X4) | 0.19 µg/mL (~0.23 µM) |
| T22 | Anti-HIV Activity | MT-4 cells | Strong, comparable to AZT |
Experimental Protocols
Cell-Based Luciferase Reporter Assay for Syncytium Formation
This protocol describes a quantitative method to measure HIV-1 envelope-mediated cell-cell fusion using a luciferase reporter system. The assay involves two cell populations: "effector" cells expressing the HIV-1 envelope glycoprotein (from an X4-tropic strain like NL4-3) and a viral Tat protein, and "target" cells expressing CD4 and CXCR4, which contain a luciferase gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. Fusion between an effector and a target cell allows the Tat protein from the effector cell to enter the target cell and activate the transcription of the luciferase gene. The resulting luminescence is directly proportional to the extent of cell fusion.
Materials and Reagents:
-
Effector Cells: HEK293T cells transiently or stably expressing the HIV-1 envelope glycoprotein (e.g., from NL4-3 strain) and Tat protein.
-
Target Cells: HeLa or Jurkat cells stably expressing human CD4 and CXCR4, and containing an HIV-1 LTR-luciferase reporter construct (e.g., TZM-bl cells).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Experimental Workflow Diagram:
Protocol:
-
Target Cell Plating:
-
On the day before the assay, seed the target cells (e.g., TZM-bl) into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with concentrations ranging from picomolar to micromolar.
-
Include a "no drug" control (vehicle, e.g., DMSO) and a positive control inhibitor (e.g., AMD3100).
-
Carefully remove the medium from the plated target cells and add 50 µL of the medium containing the appropriate concentration of this compound or control compounds.
-
Incubate the plate for 1 hour at 37°C.
-
-
Effector Cell Addition:
-
Harvest the effector cells and resuspend them in complete culture medium at a concentration of 2 x 10^5 cells/mL.
-
Add 50 µL of the effector cell suspension to each well of the 96-well plate containing the target cells and compounds. The final volume in each well will be 100 µL.
-
-
Co-culture and Incubation:
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6 to 24 hours. The optimal incubation time may need to be determined empirically.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the "no drug" control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Diagram:
Conclusion
Syncytium formation assays are a robust and reliable method for evaluating the activity of CXCR4 antagonists against X4-tropic HIV-1. This compound demonstrates potent inhibition in these assays, consistent with its mechanism of action in blocking the interaction between the HIV-1 envelope glycoprotein and the CXCR4 coreceptor. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound as a tool compound in HIV-1 fusion research and as a lead candidate for further drug development.
References
- 1. Identification of a Critical Motif for the Human Immunodeficiency Virus Type 1 (HIV-1) gp41 Core Structure: Implications for Designing Novel Anti-HIV Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule CXCR4 antagonists block the HIV-1 Nef/CXCR4 axis and selectively initiate the apoptotic program in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strong in vitro synergy between the fusion inhibitor T-20 and the CXCR4 blocker AMD-3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 Antagonist AMD3100 Efficiently Inhibits Cell-Surface-Expressed Human Immunodeficiency Virus Type 1 Envelope-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assays reveal cell fusion at minimal levels of SARS-CoV-2 spike protein and fusion from without - PMC [pmc.ncbi.nlm.nih.gov]
A guide to dissolving and storing KRH-1636 for research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRH-1636 is a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] It is a non-peptide, orally bioavailable small molecule that has been primarily investigated for its anti-HIV-1 activity.[4][5] this compound functions by specifically inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to CXCR4.[1][5] This action blocks the entry of T-tropic (X4) strains of HIV-1 into host cells.[4][5] Beyond its antiviral properties, its ability to modulate the CXCL12/CXCR4 signaling axis makes it a valuable tool for research in areas such as cancer biology and immunology.[4]
These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in various research applications.
Physicochemical Properties
| Property | Value |
| CAS Number | 568526-77-2 |
| Chemical Formula | C₃₂H₃₇N₇O₂ |
| Molecular Weight | 551.70 g/mol [1] |
| Appearance | Solid powder |
| Purity | >98% (typically) |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
Solid Form: For long-term storage, the solid powder should be stored at -20°C for months to years . For short-term storage, it can be kept at 0-4°C for days to weeks . The compound should be stored in a dry, dark environment.[1]
In Solution: Stock solutions of this compound should be stored at -20°C or -80°C . It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Dissolution Protocols
The choice of solvent will depend on the specific experimental requirements, whether for in vitro or in vivo studies.
In Vitro Applications
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.517 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
In Vivo Applications
This compound is orally bioavailable.[6] The following formulations can be considered for oral administration in animal models. The choice of vehicle may depend on the specific animal model and experimental design.
Option 1: PEG400 Formulation
-
Method: Dissolve this compound directly in Polyethylene glycol 400 (PEG400).[6]
-
Protocol:
-
Determine the required concentration of this compound for the study.
-
Add the calculated amount of this compound powder to a sterile tube.
-
Add the required volume of PEG400.
-
Warm the mixture slightly (e.g., to 37°C) and vortex or sonicate until the compound is fully dissolved.
-
Option 2: Carboxymethyl Cellulose Suspension
-
Method: Suspend this compound in a 0.2% Carboxymethyl cellulose (CMC) solution.[6]
-
Protocol:
-
Prepare a 0.2% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the CMC solution to form a paste.
-
Gradually add the remaining CMC solution while continuously mixing to form a homogenous suspension.
-
Option 3: Tween 80 and Carboxymethyl Cellulose Formulation
-
Method: Dissolve this compound in a solution containing 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[6]
-
Protocol:
-
Prepare the vehicle by dissolving Tween 80 and CMC in sterile water.
-
Add the this compound powder to the vehicle.
-
Vortex or sonicate until a uniform suspension is achieved.
-
Option 4: DMSO/PEG300/Tween 80/Water Formulation
-
Method: A multi-component solvent system can be used to improve solubility for administration.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate tube, mix the required volumes of PEG300, Tween 80, and sterile water (ddH₂O). A common ratio to try is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water.
-
Slowly add the DMSO stock solution to the aqueous phase while vortexing to prevent precipitation.[6]
-
Experimental Workflows & Signaling Pathways
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the efficacy of this compound in an in vitro setting, such as a cell migration or viral entry assay.
Caption: General workflow for in vitro experiments using this compound.
This compound Mechanism of Action: CXCR4 Signaling Pathway
This compound acts as an antagonist at the CXCR4 receptor, blocking the downstream signaling cascade initiated by its ligand, CXCL12.
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | inhibitor/agonist | CAS 568526-77-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: KRH-1636 Solubility and Formulation Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of KRH-1636.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. A study has reported using a 10 mM stock solution in DMSO.[1] When further diluting into aqueous buffers for cell-based assays, ensure the final DMSO concentration is low enough (typically <0.5%) to avoid cytotoxicity.
Q2: How can I dissolve this compound for in vivo animal studies?
For in vivo administration, particularly for oral or intraduodenal routes, dissolving this compound in a cyclodextrin-based vehicle is a proven method. A specific formulation that has been successfully used involves dissolving this compound in a 45% solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] This approach improves the aqueous solubility and bioavailability of the compound.
Q3: Is there a more soluble analog of this compound available?
Yes, a methansulfonated analog of this compound has been synthesized to improve bioavailability.[1] This salt form of the compound exhibits better aqueous solubility. For in vivo studies, this analog was also dissolved in 45% hydroxypropyl-β-cyclodextrin.[1]
Q4: What are some general strategies if the recommended solvents are not suitable for my experiment?
If the use of DMSO or cyclodextrins is not compatible with your experimental setup, several other formulation strategies can be explored for poorly soluble compounds. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase solubility.[2][3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance dissolution rates.[4][5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization, particularly for lipophilic drugs.[6][7]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. The final concentration of the compound in the aqueous medium is too high. | - Increase the final concentration of DMSO (while staying within the tolerance limits of your assay).- Decrease the final concentration of this compound.- Consider using a different solubilization method, such as complexation with HP-β-CD, even for in vitro studies. |
| Low bioavailability in in vivo studies despite using a solubilizing agent. | The chosen formulation may not be optimal for the route of administration or the specific animal model. | - Consider using the methansulfonated analog of this compound, which has been shown to have higher bioavailability.[1]- Optimize the concentration of the solubilizing agent (e.g., HP-β-CD).- Explore other formulation strategies like lipid-based delivery systems.[6][7] |
| Observed cytotoxicity in cell-based assays. | The concentration of the vehicle (e.g., DMSO) is too high. | - Prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to the final assay.- Ensure the final DMSO concentration in the cell culture medium is below the cytotoxic threshold for your specific cell line (typically <0.5%).- Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess the effect of the solvent alone. |
| Difficulty dissolving this compound in 45% HP-β-CD. | The dissolution process may require physical assistance. | - Use gentle heating (e.g., 37°C water bath) and vortexing or sonication to aid dissolution.- Ensure the HP-β-CD is fully dissolved in the aqueous vehicle before adding this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays using DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 551.70 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 5.52 mg of this compound.
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (e.g., 1 mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[9]
-
Protocol 2: Formulation of this compound for In Vivo Studies using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a solution of this compound in 45% HP-β-CD for oral or intraduodenal administration.
-
Materials:
-
This compound or its methansulfonated analog
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Sterile container
-
Magnetic stirrer and stir bar or vortex mixer
-
-
Procedure:
-
Prepare the 45% HP-β-CD vehicle:
-
Weigh 45 g of HP-β-CD.
-
Add the HP-β-CD to a sterile container.
-
Add sterile water or saline to a final volume of 100 mL.
-
Stir or vortex until the HP-β-CD is completely dissolved. The solution should be clear.
-
-
Weigh the required amount of this compound or its methansulfonated analog. The original study administered a dose of 200 mg/kg.[1]
-
Slowly add the powdered this compound to the 45% HP-β-CD solution while continuously stirring or vortexing.
-
Continue to mix until the compound is fully dissolved. Gentle heating or sonication may be required to facilitate dissolution.
-
The final formulation should be a clear solution, ready for administration.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for common this compound solubility issues.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. medkoo.com [medkoo.com]
Troubleshooting KRH-1636 variability in anti-HIV-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRH-1636 in anti-HIV-1 assays. The information is tailored to scientists and drug development professionals to address common issues and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). In the context of HIV-1, CXCR4 acts as a co-receptor for the entry of X4-tropic strains of the virus into target cells. This compound works by binding to CXCR4 and blocking the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and subsequent replication.
Q2: Which HIV-1 strains are susceptible to this compound?
A2: this compound is specifically active against HIV-1 strains that use the CXCR4 co-receptor for entry, known as X4-tropic or T-tropic strains. It is not effective against strains that exclusively use the CCR5 co-receptor (R5-tropic or M-tropic strains). Dual-tropic strains that can use both co-receptors may show partial susceptibility. It is crucial to know the co-receptor tropism of the viral strain used in your assays.
Q3: Which cell lines are appropriate for testing this compound activity?
A3: Cell lines that express both CD4 (the primary HIV-1 receptor) and CXCR4 are suitable for these assays. Commonly used cell lines include MT-4, Jurkat, and other T-cell lines. It is essential to confirm the expression levels of these receptors on your chosen cell line, as this can impact assay sensitivity.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is non-toxic to the cells (typically ≤ 0.5%).
Troubleshooting Guide
Variability in anti-HIV-1 assay results can arise from several factors. This guide provides insights into common issues and potential solutions.
Issue 1: Higher than Expected IC50 Value or Complete Lack of Activity
This is a common issue that can often be traced back to the specific components of the assay.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Illustrative Data of Potential Impact on IC50 |
| Incorrect Viral Tropism | Confirm that the HIV-1 strain used is X4-tropic. This can be done by genotyping or using a tropism reporter cell line. This compound will not be effective against R5-tropic viruses. | Expected IC50 (X4 strain): 1-10 nM Observed IC50 (R5 strain): >10,000 nM |
| Low CXCR4 Expression | Verify the surface expression of CXCR4 on the target cells using flow cytometry. Low expression levels will reduce the number of available targets for this compound. | High CXCR4 Expression: 5 nM Low CXCR4 Expression: 50 nM |
| Degraded Compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | Fresh Compound: 8 nM Degraded Compound: >100 nM |
| High Multiplicity of Infection (MOI) | A very high virus-to-cell ratio can overcome the inhibitory effect of the compound. Optimize the MOI to a level that gives a robust signal without being excessive. | Optimal MOI (0.01-0.1): 10 nM High MOI (>1.0): 100 nM |
Issue 2: High Variability Between Replicate Wells or Experiments
Inconsistent results can make data interpretation difficult and unreliable.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Illustrative Data of Potential Impact on Standard Deviation (SD) |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells into microplates. Variations in cell number per well will lead to variable results. | Consistent Seeding: ± 1.5 nM Inconsistent Seeding: ± 15 nM |
| Poor Cell Viability | Check cell viability before and during the assay using a method like Trypan Blue exclusion. Low viability can lead to erratic results. | High Viability (>95%): ± 2 nM Low Viability (<80%): ± 20 nM |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS. | Inner Wells: ± 1.8 nM Outer Wells: ± 12 nM |
| Inaccurate Virus Titer | Ensure the virus stock has been accurately titered and that the same dilution is used consistently across experiments. | Consistent Titer: ± 2.5 nM Variable Titer: ± 18 nM |
Experimental Protocols
p24 Antigen Inhibition Assay
This assay measures the amount of HIV-1 p24 capsid protein in the culture supernatant as an indicator of viral replication.
Materials:
-
Target cells (e.g., MT-4)
-
X4-tropic HIV-1 strain
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
HIV-1 p24 ELISA kit
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium.
-
Compound Addition: Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Virus Infection: Add 50 µL of X4-tropic HIV-1 (at a pre-determined MOI, e.g., 0.05) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant.
-
p24 Quantification: Measure the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control and determine the IC50 value.
Syncytium Formation Inhibition Assay
This assay visually assesses the inhibition of virus-induced cell-cell fusion (syncytia).
Materials:
-
Target cells (e.g., MT-4)
-
Chronically infected cells producing an X4-tropic HIV-1 strain (e.g., H9/IIIB) or cell-free X4-tropic virus
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microscope
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium.
-
Compound Addition: Add 50 µL of the diluted this compound to the appropriate wells.
-
Infection: Add 50 µL of chronically infected cells (at a 1:4 ratio with target cells) or cell-free virus to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Microscopic Examination: Examine the wells under a microscope and count the number of syncytia (large, multinucleated cells) in each well.
-
Data Analysis: Calculate the percentage of syncytium inhibition for each this compound concentration relative to the virus control and determine the IC50 value.
Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the activity of this compound in primary human cells.
Materials:
-
Human PBMCs isolated from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
X4-tropic HIV-1 strain
-
This compound
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
HIV-1 p24 ELISA kit
Procedure:
-
PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days, then wash and culture in medium supplemented with IL-2 (20 U/mL).
-
Cell Seeding: Seed the stimulated PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of IL-2 supplemented medium.
-
Compound Dilution and Addition: Prepare and add serial dilutions of this compound as described for the p24 assay.
-
Virus Infection: Add 50 µL of X4-tropic HIV-1 to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Medium Change and Supernatant Collection: Every 3-4 days, carefully remove half of the culture supernatant and replace it with fresh IL-2 supplemented medium containing the appropriate concentration of this compound. Store the collected supernatant at -80°C.
-
p24 Quantification: After 7-10 days, measure the p24 antigen concentration in the collected supernatants using a p24 ELISA kit.
-
Data Analysis: Determine the IC50 value of this compound.
Visualizations
Caption: Mechanism of this compound action in preventing HIV-1 entry.
Caption: General experimental workflow for anti-HIV-1 assays.
Caption: Troubleshooting decision tree for high IC50 values.
Optimizing KRH-1636 concentration for maximum viral inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of KRH-1636 for maximum viral inhibition, specifically against T-tropic (X4) HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a nonpeptide small molecule that acts as a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] It blocks the replication of T-tropic (X4) HIV-1 by inhibiting viral entry and membrane fusion, a process mediated by the CXCR4 coreceptor.[1][2][3] this compound also inhibits the binding of the natural ligand for CXCR4, stromal cell-derived factor 1α (SDF-1α), and subsequent signal transduction.[1][3]
Q2: What is the target virus for this compound?
A2: this compound is specifically active against HIV-1 strains that use the CXCR4 coreceptor for entry, known as X4 or T-tropic strains.[1][4] It is not effective against HIV-1 strains that use the CCR5 coreceptor (R5 or M-tropic strains).[1][4]
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: Based on published data, a starting concentration range of 0.001 µM to 1 µM is recommended for initial in vitro experiments. This compound has been shown to completely inhibit X4 HIV-1 (IIIB strain) replication in MT-4 cells at a concentration as low as 0.06 µM.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific viral strain and cell line.
Q4: How should I determine the cytotoxicity of this compound in my cell line?
A4: A cytotoxicity assay, such as the MTT assay, should be performed in parallel with your antiviral assays. This will determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of host cells by 50%. This is essential for establishing a therapeutic window and ensuring that the observed antiviral effect is not due to cell death. The CC50 of this compound in MT-4 cells has been reported to be 406.21 µM.[1]
Q5: Can this compound be used in in vivo studies?
A5: Yes, studies have shown that this compound is orally bioavailable and can inhibit X4 HIV-1 replication in vivo.[1][4] It has been demonstrated to be absorbed from the duodenum into the bloodstream in animal models.[1]
Troubleshooting Guides
Issue 1: Lower than expected viral inhibition.
-
Possible Cause: Viral strain is not X4-tropic.
-
Solution: Confirm the tropism of your HIV-1 strain. This compound is only effective against CXCR4-using viruses.
-
-
Possible Cause: Suboptimal drug concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the EC50 (50% effective concentration) for your specific experimental setup.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions.
-
-
Possible Cause: High cell density.
-
Solution: Optimize the cell seeding density. A high cell density can sometimes affect the outcome of antiviral assays.
-
Issue 2: High cytotoxicity observed at effective antiviral concentrations.
-
Possible Cause: Cell line is particularly sensitive to this compound.
-
Solution: Determine the CC50 of this compound in your specific cell line. If the therapeutic index (CC50/EC50) is low, consider using a different cell line that is also susceptible to your HIV-1 strain.
-
-
Possible Cause: Incorrect assessment of cell viability.
-
Solution: Ensure that your cytotoxicity assay is performed correctly and that the readouts are accurate. Include appropriate controls, such as a "cells only" control and a "vehicle" control.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent virus titer.
-
Solution: Use a consistent multiplicity of infection (MOI) for all experiments. Titer your virus stock regularly to ensure its infectivity is stable.
-
-
Possible Cause: Variation in cell health and passage number.
-
Solution: Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range.
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | Assay | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MT-4 | HIV-1 (IIIB) | MTT | 0.0193 | 0.0478 | 406.21 | >21,000 |
| PBMCs | HIV-1 (NL4-3) | p24 | Dose-dependent reduction from 0.0003 to 20 µM | - | >100 | - |
Data extracted from Ichiyama et al., 2003.[1]
Experimental Protocols
MTT Assay for Antiviral Activity and Cytotoxicity
This protocol is used to determine the 50% effective concentration (EC50) of this compound for inhibiting HIV-1 replication and the 50% cytotoxic concentration (CC50).
Materials:
-
MT-4 cells
-
HIV-1 stock (X4-tropic)
-
This compound
-
96-well microplates
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
For the antiviral assay, infect the cells with HIV-1 at a predetermined MOI. Immediately add 100 µL of the diluted this compound to the wells.
-
For the cytotoxicity assay, add 100 µL of the diluted this compound to uninfected cells.
-
Include control wells: cells only, cells with virus (no compound), and cells with vehicle (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viral inhibition and cell viability relative to the controls. Determine the EC50 and CC50 values by plotting the data and fitting to a dose-response curve.
p24 Antigen Capture ELISA for Viral Inhibition
This protocol measures the amount of HIV-1 p24 capsid protein in the culture supernatant as an indicator of viral replication.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs), PHA-stimulated
-
HIV-1 stock (X4-tropic)
-
This compound
-
24-well plates
-
Culture medium
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Plating: Plate PHA-stimulated PBMCs in 24-well plates.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Infect the PBMCs with an X4-tropic HIV-1 strain in the presence of various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect culture supernatants at different time points (e.g., day 3, 5, 7 post-infection).
-
p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[5]
-
Data Analysis: Determine the concentration of p24 in each sample from a standard curve. Calculate the percentage of viral inhibition for each concentration of this compound compared to the untreated virus control.
Mandatory Visualization
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
References
How to minimize off-target effects of KRH-1636 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of KRH-1636 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a low molecular weight, non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3][4] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][2] This inhibition prevents subsequent downstream signaling pathways, such as intracellular calcium mobilization.[1] this compound has been shown to be a potent inhibitor of X4-tropic HIV-1 entry into cells.[1][3]
Q2: How selective is this compound for CXCR4?
This compound is reported to be a highly potent and selective inhibitor of CXCR4.[1][2] Studies have shown that it does not inhibit Ca²⁺ mobilization induced by ligands for other chemokine receptors, including CCR1, CCR2b, CCR3, CCR4, and CCR5, at concentrations as high as 10 μM.[1] This indicates a high degree of selectivity for CXCR4 over these related receptors.
Q3: What are potential off-target effects and why should I be concerned?
Troubleshooting Guide
Issue: I'm observing a phenotype that I'm not sure is due to CXCR4 inhibition.
This is a common concern when using small molecule inhibitors. Here are steps to troubleshoot and increase confidence that your observed effects are on-target.
Strategy 1: Dose-Response Analysis
Use the lowest effective concentration of this compound. Higher concentrations are more likely to interact with lower-affinity off-targets.[5]
Experimental Protocol: Determining the Minimum Effective Concentration
-
Cell-Based Assay Setup: Culture cells expressing CXCR4 (e.g., MT-4 cells, HOS/CXCR4 cells) in appropriate media.[1]
-
Compound Titration: Prepare a serial dilution of this compound, typically ranging from picomolar to micromolar concentrations (e.g., 0.001 µM to 10 µM).
-
Functional Assay: Perform a functional assay relevant to your research question. For example, a calcium mobilization assay, a chemotaxis assay, or an HIV-1 entry assay.[1]
-
Calcium Mobilization Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with different concentrations of this compound.
-
Stimulate the cells with a known concentration of SDF-1α (e.g., 1 µg/ml).[1]
-
Measure the change in intracellular calcium levels using a fluorometer.
-
-
-
Data Analysis: Plot the inhibition of the functional response against the log concentration of this compound to determine the EC₅₀ (50% effective concentration). Use a concentration at or slightly above the EC₅₀ for your experiments to minimize the risk of off-target effects.
Strategy 2: Use of Control Compounds
Employing proper controls is critical to differentiate on-target from off-target effects.
-
Negative Control: Use a structurally similar but biologically inactive analog of this compound, if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[5]
Strategy 3: Orthogonal Approaches
Confirm your findings using methods that do not rely on small molecule inhibitors.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CXCR4 in your cell model.[5] If the phenotype observed with this compound is diminished or absent in the CXCR4 knockdown/knockout cells, it provides strong evidence for an on-target effect.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Assay Type | This compound Activity | Reference |
| On-Target | |||
| CXCR4 | HIV-1 Replication Inhibition (MT-4 cells) | EC₅₀ = 0.0193 µM | [1] |
| CXCR4 | SDF-1α induced Ca²⁺ Mobilization | Strong abrogation at 10 µM | [1] |
| Off-Target (Tested) | |||
| CCR1 | RANTES-induced Ca²⁺ Mobilization | No effect at 10 µM | [1] |
| CCR2b | MCP-1-induced Ca²⁺ Mobilization | No effect at 10 µM | [1] |
| CCR3 | Eotaxin-induced Ca²⁺ Mobilization | No effect at 10 µM | [1] |
| CCR4 | Macrophage-derived chemokine-induced Ca²⁺ Mobilization | No effect at 10 µM | [1] |
| CCR5 | MIP-1α-induced Ca²⁺ Mobilization | No effect at 10 µM | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC₅₀ (50% Cytotoxic Concentration) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| MT-4 | MTT Assay | 406.21 µM | >10,000 | [1] |
Visualizations
Caption: Mechanism of this compound action on the CXCR4 signaling pathway.
Caption: Experimental workflow to validate on-target effects of this compound.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
Addressing KRH-1636 degradation in long-term cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with KRH-1636 degradation in long-term cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a low molecular weight, nonpeptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][3][2] This inhibition prevents downstream signaling pathways, such as intracellular calcium mobilization, and has been shown to block the entry of T cell line-tropic (X4) HIV-1 into cells.[1][3] this compound does not induce the internalization of the CXCR4 receptor.[1]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiment. What could be the cause?
A2: A decrease in efficacy over time is often indicative of compound degradation in the cell culture medium. Small molecules can be unstable under typical cell culture conditions (37°C, physiological pH).[4] Factors that can contribute to the degradation of a compound like this compound include temperature, pH of the media, exposure to light, interaction with media components, and oxidation.[4] It is also possible that the compound is being metabolized by the cells.
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: The most direct method to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at various time points to quantify the concentration of the parent compound.[5] A decrease in the concentration of the parent compound over time is a direct indication of degradation.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: While specific storage instructions for this compound should be obtained from the supplier, general recommendations for small molecule stock solutions are to aliquot them into tightly sealed, light-protected vials and store them at -20°C or -80°C.[4][6] It is advisable to avoid repeated freeze-thaw cycles.[6]
Q5: My compound appears to be disappearing from the media, but I don't detect any degradation products. What could be happening?
A5: There are a few possibilities if you observe a decrease in the parent compound without detecting degradation products. The compound may be binding to the plastic of the cell culture plates or pipette tips, a common issue with hydrophobic molecules.[6][7] If cells are present, the compound could be rapidly internalized.[6] It is also possible that the degradation products are not detectable by your current analytical method.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in long-term cell cultures.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the culture medium.[4] | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time between adding the compound to the medium and applying it to the cells.- Conduct a stability study of this compound under your specific experimental conditions (see Protocol 1).- Consider replenishing the compound with fresh medium during long-term experiments. |
| High variability between replicate wells or experiments | Inconsistent handling and storage of this compound solutions.[4] | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect all solutions from light.- Ensure consistent timing and pipetting techniques. |
| Incomplete solubilization of the compound. | - Ensure the compound is fully dissolved in the stock solution before further dilution.- Visually inspect the medium for any signs of precipitation after adding this compound. | |
| Precipitate formation in the culture medium | Poor solubility of this compound at the working concentration. | - Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).- Prepare a more dilute stock solution if necessary.- If precipitation is observed, consider filtering the final working solution. |
| Loss of compound without detectable degradation products | Adsorption to plasticware (plates, tips).[6][7] | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding. |
| Cellular uptake of the compound.[6] | - Analyze cell lysates to determine the intracellular concentration of this compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media by HPLC-MS
This protocol outlines a procedure to determine the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), HPLC-grade
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium (with and without serum) to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.5%).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a plate.
-
Time Points: Collect samples at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be taken immediately after preparation.
-
Sample Processing:
-
To each aliquot, add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Quantitative Data Summary (Hypothetical)
| Time (hours) | % this compound Remaining (Medium without Serum) | % this compound Remaining (Medium with 10% Serum) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 97 |
| 8 | 88 | 92 |
| 24 | 65 | 75 |
| 48 | 40 | 55 |
| 72 | 25 | 40 |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for decreased this compound efficacy.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: KRH-1636 Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRH-1636, a potent and selective CXCR4 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound and similar CXCR4 antagonists.
Q1: I am observing high variability in my results between experiments. What are the likely causes?
A1: Inconsistent results in cell-based assays using this compound can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and have a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered CXCR4 expression levels.
-
Reagent Consistency: Use fresh, validated reagents. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Assay Conditions: Minor variations in cell density, incubation times, and temperature can significantly impact results. Standardize these parameters across all experiments.
Q2: this compound is not showing the expected inhibitory effect. What should I check?
A2: If this compound is not performing as expected, consider the following:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. If possible, confirm its identity and purity via analytical methods like HPLC-MS.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the CXCR4 agonist (e.g., CXCL12/SDF-1α). It is recommended to use a concentration that elicits a sub-maximal response (EC80) to allow for a sufficient window to observe inhibition.
-
CXCR4 Expression Levels: Confirm that your cell line expresses sufficient levels of CXCR4 on the cell surface. This can be verified by flow cytometry or western blotting.
Q3: I am having trouble dissolving this compound. What is the recommended procedure?
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: this compound is described as a selective CXCR4 antagonist.[1] However, like any pharmacological inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. To mitigate this, it is crucial to:
-
Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Include Appropriate Controls: Use a negative control (vehicle-treated cells) and consider using a structurally unrelated CXCR4 antagonist as a positive control to confirm that the observed effects are specific to CXCR4 inhibition.
Quantitative Data
The following table summarizes the in vitro activity of this compound against HIV-1 replication in MT-4 cells.
| Parameter | Concentration (µM) | Cell Line | Assay |
| EC50 | 0.0193 | MT-4 | Anti-HIV-1 Replication |
| EC90 | 0.0478 | MT-4 | Anti-HIV-1 Replication |
| CC50 | 406.21 | MT-4 | Cytotoxicity |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Data from Ichiyama et al., 2003.[1]
Key Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol outlines a typical chemotaxis assay to evaluate the inhibitory effect of this compound on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, MOLT-4)
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Calcein-AM or other cell viability stain
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add assay medium containing CXCL12 (at its EC80 concentration) to the lower wells of the Boyden chamber.
-
Add assay medium alone to the negative control wells.
-
Place the membrane over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, for fluorescence-based quantification, lyse the migrated cells and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for chemotaxis inhibition.
-
Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on CXCL12-induced intracellular calcium mobilization.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, wash the cells with HBSS.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
After loading, wash the cells gently with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add various concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject CXCL12 (at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the CXCL12-induced calcium response by this compound.
-
Calculate the IC50 value for this compound.
-
Signaling Pathways and Workflows
CXCR4 Signaling Pathway and this compound Inhibition
Caption: this compound competitively antagonizes the CXCR4 receptor, blocking CXCL12-mediated signaling.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for assessing this compound's inhibition of cell migration.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing this compound's effect on calcium signaling.
References
Technical Support Center: KRH-1636 Treatment Protocols for Primary HIV-1 Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KRH-1636 for the study of primary HIV-1 isolates. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HIV-1?
A1: this compound is a low molecular weight, non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2] It selectively inhibits the replication of T-cell line-tropic (X4) HIV-1 strains by blocking the virus's entry into host cells.[1][2] this compound achieves this by binding to the second and third extracellular loops of the CXCR4 receptor, thereby preventing the viral envelope protein gp120 from interacting with its co-receptor and initiating membrane fusion.[3]
Q2: Is this compound effective against all strains of HIV-1?
A2: No, this compound is specifically active against HIV-1 strains that use the CXCR4 co-receptor for entry (X4-tropic viruses). It is not effective against strains that utilize the CCR5 co-receptor (R5-tropic viruses).[4]
Q3: What is the potential for HIV-1 to develop resistance to this compound?
A3: HIV-1 can acquire resistance to this compound through mutations in the viral envelope protein, gp120. These mutations can alter the binding site of the virus to the CXCR4 co-receptor, reducing the inhibitory effect of this compound.
Q4: What are the key parameters to consider when designing an in vitro experiment with this compound?
A4: Key parameters include the choice of target cells (must express CD4 and CXCR4), the specific HIV-1 isolate and its co-receptor tropism, the concentration range of this compound, and the method for quantifying viral replication (e.g., p24 antigen assay, MTT assay).
Data Presentation
The following tables summarize the in vitro anti-HIV-1 activity of this compound against various X4-tropic HIV-1 strains.
Table 1: Anti-HIV-1 Activity of this compound in MT-4 Cells
| Parameter | Value (µM) |
| EC50 | 0.0193 |
| EC90 | 0.0478 |
| CC50 | 406.21 |
| Selectivity Index (SI) | >21,000 |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Data is for the HIV-1 IIIB strain.[1]
Table 2: Anti-HIV-1 Activity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)
| HIV-1 Isolate (Tropism) | EC50 (µM) |
| NL4-3 (X4) | 0.042 |
| HTLV-IIIB (X4) | 0.018 |
| YU-6 (X4) | 0.046 |
| YU-10 (X4) | 0.152 |
| YU-11 (X4) | 0.025 |
| YU-1 (R5) | >10 |
| YU-2 (R5) | >2 |
EC50 values were determined by measuring p24 antigen levels in culture supernatants five days after infection.[4]
Experimental Protocols
MTT Assay for Determining Anti-HIV-1 Activity and Cytotoxicity
This protocol is used to assess the ability of this compound to protect MT-4 cells from HIV-1-induced cell death and to evaluate the compound's cytotoxicity.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MT-4 cells
-
X4-tropic HIV-1 stock
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. For cytotoxicity assessment (CC50), add the compound to uninfected cells. For antiviral activity (EC50), proceed to the next step.
-
Viral Infection: Add 50 µL of a pre-titered X4-tropic HIV-1 stock to the wells designated for antiviral activity testing. Include a virus control (cells + virus, no compound) and a cell control (cells only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and viral inhibition for each compound concentration. Determine the CC50 and EC50 values from the dose-response curves.
p24 Antigen Capture ELISA for Measuring HIV-1 Replication
This protocol quantifies the amount of HIV-1 p24 capsid protein in culture supernatants as a measure of viral replication.
Materials:
-
Supernatants from this compound treated and control HIV-1 infected cell cultures
-
Commercially available HIV-1 p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: On the day of harvest (e.g., day 5 post-infection), centrifuge the cell cultures to pellet the cells. Collect the supernatants.
-
ELISA Protocol: Follow the manufacturer's instructions for the p24 antigen ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating to allow p24 to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured p24.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the p24 standards. Use the standard curve to determine the concentration of p24 in the experimental samples. Calculate the percentage of inhibition of p24 production at each this compound concentration.
Mandatory Visualizations
HIV-1 Entry and the Mechanism of this compound Action
References
- 1. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the cytotoxicity of KRH-1636 in different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cytotoxicity of KRH-1636, a potent CXCR4 antagonist. Here you will find detailed troubleshooting guides, frequently asked questions, experimental protocols, and data interpretation resources.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the assessment of this compound cytotoxicity.
Frequently Asked Questions (FAQs)
-
What is the expected cytotoxicity of this compound? this compound is primarily known as a selective CXCR4 antagonist with potent anti-HIV-1 activity.[1][2][3] Existing data in MT-4 cells, a human T-cell leukemia line, indicates a 50% cytotoxic concentration (CC50) of 406.21 μM.[4] This suggests that this compound has a high therapeutic index, meaning it is effective at concentrations far below those at which it causes significant cell death.[4] However, cytotoxicity can be cell-type specific and should be empirically determined for your chosen cell lines.
-
Which cell types should I use to assess the cytotoxicity of this compound? The choice of cell lines should be guided by your research goals. Consider the following:
-
CXCR4-expressing cells: Since this compound targets CXCR4, it is crucial to test its effects on cells that endogenously express this receptor at varying levels. Examples include various cancer cell lines (e.g., breast, prostate, lung) and immune cells.
-
Target-negative cells: Including cell lines with low or no CXCR4 expression can help determine if the observed cytotoxicity is mechanism-specific or due to off-target effects.
-
Primary cells vs. cell lines: Primary cells, such as peripheral blood mononuclear cells (PBMCs), can provide more physiologically relevant data but may exhibit greater donor-to-donor variability.[2] Established cell lines offer higher reproducibility.
-
-
What is the appropriate concentration range for this compound in cytotoxicity assays? Based on the known CC50 in MT-4 cells, a broad concentration range is recommended for initial screening. A starting point could be a serial dilution from 0.1 µM up to 500 µM or higher. For subsequent, more focused experiments, the concentration range should bracket the determined IC50 or EC50 values from your primary functional assays.
-
How long should I expose the cells to this compound? Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[5] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to understand the kinetics of this compound-induced cytotoxicity.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and proper pipetting techniques. |
| No cytotoxicity observed even at high concentrations | - The chosen cell line is resistant to this compound.- Insufficient incubation time.- The compound has degraded. | - Confirm CXCR4 expression in your cell line.- Perform a time-course experiment (e.g., 24h, 48h, 72h).- Ensure proper storage and handling of the this compound stock solution. |
| Inconsistent results between different assays (e.g., MTT vs. LDH) | - Different assays measure different cytotoxicity endpoints (metabolic activity vs. membrane integrity).- Interference of this compound with the assay chemistry. | - Use multiple, mechanistically distinct assays to get a comprehensive view of cytotoxicity.- Run appropriate controls, including this compound in cell-free medium with the assay reagents, to check for interference. |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Include control wells for maximum LDH release by adding a lysis buffer (provided with most commercial kits) to a set of untreated cells about 30 minutes before the end of the incubation period.[5]
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for 15-30 minutes at room temperature, protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
The following table summarizes the known cytotoxic effect of this compound. Researchers should generate similar tables to compare the cytotoxicity of this compound across their selected cell lines.
| Cell Line | Assay | Incubation Time | CC50 (μM) | Reference |
| MT-4 | MTT | Not Specified | 406.21 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound action and potential cytotoxicity.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pnas.org [pnas.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent KRH-1636 Resistance Development in HIV-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of HIV-1 resistance to the CXCR4 antagonist, KRH-1636.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to resistance development?
This compound is a small molecule antagonist of the CXC chemokine receptor 4 (CXCR4). It functions by binding to CXCR4 and inducing a conformational change that prevents the HIV-1 envelope glycoprotein gp120 from interacting with the coreceptor, a critical step for the entry of X4-tropic HIV-1 strains into host cells. Resistance to this compound can emerge through mutations in the viral envelope protein, gp120, which allow the virus to either recognize and use the this compound-bound conformation of CXCR4 or to switch its coreceptor usage to CCR5.
Q2: What are the primary mechanisms of HIV-1 resistance to CXCR4 antagonists like this compound?
There are two primary mechanisms by which HIV-1 can develop resistance to CXCR4 antagonists:
-
Alterations in gp120-CXCR4 Interaction: The virus can acquire mutations in the env gene, which encodes the gp120 protein. These mutations, often found in the V3 loop but also possible in other regions like V1/V2, can alter the conformation of gp120. This change may allow the virus to bind to the this compound-bound form of CXCR4, effectively bypassing the drug's inhibitory effect.[1][2]
-
Coreceptor Switching: HIV-1 can switch its coreceptor preference from CXCR4 to CCR5.[3] This renders this compound, a CXCR4-specific antagonist, ineffective as the virus can now use an alternative entry pathway.
Q3: Is resistance to this compound associated with a fitness cost to the virus?
Yes, the development of resistance to CXCR4 antagonists is often associated with a reduction in viral fitness.[3] This means that the resistant virus may not replicate as efficiently as the wild-type virus in the absence of the drug. This fitness cost is an important factor to consider in the long-term management of resistance.
Troubleshooting Guides
Problem 1: Loss of this compound efficacy in long-term in vitro culture.
-
Possible Cause: Emergence of a resistant HIV-1 strain.
-
Troubleshooting Steps:
-
Sequence the env gene: Isolate viral RNA from the culture supernatant and perform genotypic analysis of the env gene, paying close attention to the V1, V2, and V3 loop regions. Compare the sequence to the wild-type virus to identify potential resistance mutations.
-
Perform a phenotypic assay: Determine the 50% inhibitory concentration (IC50) of this compound for the cultured virus and compare it to the IC50 for the wild-type virus. A significant increase in the IC50 value indicates resistance.
-
Assess coreceptor usage: Use a tropism assay to determine if the virus has switched from using CXCR4 to CCR5.
-
Problem 2: Inconsistent results in this compound susceptibility assays.
-
Possible Cause:
-
Variability in cell lines and passage numbers.
-
Inaccurate virus titration.
-
Degradation of this compound.
-
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Use a consistent cell line (e.g., MT-4, PM1) at a low passage number. Ensure cell viability is high.
-
Accurately titrate viral stocks: Use a standardized method, such as a p24 ELISA or a reverse transcriptase assay, to determine the tissue culture infectious dose (TCID50) of your viral stock before performing susceptibility assays.
-
Prepare fresh drug dilutions: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and stored under recommended conditions. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: Illustrative Phenotypic Susceptibility of this compound Resistant HIV-1 Variants
| Virus Strain | Key gp120 Mutations | This compound IC50 (nM) | Fold-Change in IC50 |
| Wild-Type | None | 1.5 | 1.0 |
| Resistant Variant A | V3 loop: A316T | 45.8 | 30.5 |
| Resistant Variant B | V1/V2 loop: Deletion | > 1000 | > 667 |
| Resistant Variant C | V3 loop: G312R, I320V | 250.2 | 166.8 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound resistance is not publicly available.
Experimental Protocols
1. In Vitro Selection of this compound Resistant HIV-1
This protocol describes a method for generating this compound resistant HIV-1 strains in cell culture through serial passage.
-
Materials:
-
HIV-1 strain (X4-tropic, e.g., NL4-3)
-
CXCR4-expressing target cells (e.g., MT-4 cells)
-
This compound
-
Cell culture medium and supplements
-
p24 antigen ELISA kit
-
-
Methodology:
-
Infect target cells with the wild-type HIV-1 strain at a multiplicity of infection (MOI) of 0.01.
-
Culture the infected cells in the presence of a sub-inhibitory concentration of this compound (e.g., at the IC50).
-
Monitor viral replication by measuring p24 antigen in the culture supernatant every 3-4 days.
-
When viral replication is detected (p24 levels rising), harvest the cell-free supernatant containing the virus.
-
Use the harvested virus to infect fresh target cells, this time in the presence of a slightly higher concentration of this compound (e.g., 2-fold increase).
-
Repeat this serial passage with escalating concentrations of the drug until a virus emerges that can replicate efficiently at high concentrations of this compound.
-
Clone and sequence the env gene of the resistant virus to identify mutations.
-
2. Phenotypic Susceptibility Assay
This protocol determines the concentration of this compound required to inhibit 50% of viral replication (IC50).
-
Materials:
-
HIV-1 viral stocks (wild-type and potentially resistant strains)
-
Target cells (e.g., TZM-bl cells)
-
This compound
-
Luciferase assay reagent
-
-
Methodology:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
Incubate for 48 hours at 37°C.
-
Measure viral replication by quantifying luciferase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for selecting this compound resistant HIV-1.
Caption: Logical relationship of factors leading to this compound resistance.
References
Validation & Comparative
KRH-1636 versus AMD3100: A Comparative Guide to CXCR4 Antagonists for Inhibiting X4 HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule CXCR4 antagonists, KRH-1636 and AMD3100, focusing on their efficacy in inhibiting X4-tropic Human Immunodeficiency Virus Type 1 (HIV-1) strains. The content is based on published experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to CXCR4 Antagonists in HIV-1 Inhibition
The C-X-C chemokine receptor type 4 (CXCR4) is a critical co-receptor for the entry of X4-tropic HIV-1 strains into host T-cells.[1] The interaction between the viral envelope glycoprotein gp120 and CXCR4 is a crucial step in the viral fusion process.[2] Consequently, blocking this interaction with CXCR4 antagonists represents a key therapeutic strategy for combating X4 HIV-1, which is often associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS).[3][4]
Both this compound and AMD3100 (also known as Plerixafor) are small-molecule antagonists that specifically target CXCR4, thereby inhibiting the entry of X4 HIV-1.[1][2] This guide will delve into their comparative performance, mechanisms of action, and the experimental protocols used to evaluate their anti-HIV-1 activity.
Quantitative Comparison of Anti-HIV-1 Activity
The following tables summarize the in vitro efficacy of this compound and AMD3100 against various X4 HIV-1 strains and their ability to inhibit the binding of the natural CXCR4 ligand, SDF-1α.
Table 1: Comparative Anti-HIV-1 Activity (EC50 in μM)
| HIV-1 Strain | This compound | AMD3100 |
| NL4-3 | 0.042 | 0.022 |
| HTLV-IIIB | 0.018 | 0.016 |
| YU-6 | 0.046 | Not Reported |
| YU-10 | 0.152 | Not Reported |
| YU-11 | 0.025 | Not Reported |
Data sourced from a study using PHA-stimulated peripheral blood mononuclear cells (PBMCs). EC50 represents the concentration required to inhibit viral replication by 50%.[1]
Table 2: Inhibition of SDF-1α Binding to CXCR4 (IC50 in μM)
| Compound | IC50 (μM) |
| This compound | 0.013 |
| AMD3100 | 0.068 |
Data sourced from a competitive binding assay using MT-4 cells. IC50 represents the concentration required to inhibit 50% of SDF-1α binding.[1]
Mechanism of Action
Both this compound and AMD3100 function as non-competitive antagonists of the CXCR4 receptor. They bind to the receptor and induce conformational changes that prevent the interaction of the HIV-1 gp120 V3 loop with CXCR4, a critical step for viral entry.[1][2] This blockade is specific to X4-tropic strains, as neither compound shows significant activity against R5-tropic HIV-1, which utilizes the CCR5 co-receptor.[1]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound and AMD3100.
p24 Antigen Capture Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
-
Cell Culture and Infection: Peripheral blood mononuclear cells (PBMCs) are stimulated with phytohemagglutinin (PHA) and then infected with X4 HIV-1 strains in the presence of varying concentrations of the inhibitor (this compound or AMD3100).
-
Sample Collection: Culture supernatants are collected at specific time points post-infection (e.g., 5 days).[1]
-
ELISA Procedure:
-
96-well microtiter plates are coated with a monoclonal antibody specific for HIV-1 p24 antigen.
-
The collected culture supernatants are added to the wells, allowing the p24 antigen to bind to the capture antibody.
-
A biotinylated polyclonal anti-HIV-1 antibody is then added, which binds to the captured p24 antigen.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The concentration of p24 antigen is determined by comparing the absorbance of the samples to a standard curve generated with known amounts of recombinant p24. The EC50 value is calculated as the drug concentration that reduces p24 production by 50% compared to the untreated control.
Cell-Cell Fusion (Syncytium Formation) Assay
This assay visually assesses the ability of the inhibitors to block the fusion of HIV-1 infected cells with uninfected cells, a process mediated by the gp120-CD4-CXCR4 interaction.
-
Cell Lines: Chronically HIV-1 infected cells (e.g., MOLT-4/HIV-1IIIB) are co-cultured with uninfected CD4+ and CXCR4+ target cells (e.g., MOLT-4).
-
Inhibitor Treatment: The co-culture is incubated in the presence of various concentrations of this compound or AMD3100.
-
Syncytia Observation: After a set incubation period (e.g., 24 hours), the formation of syncytia (large, multinucleated cells) is observed and quantified under a microscope.
-
Data Analysis: The inhibitory concentration is determined by the reduction in the number and size of syncytia compared to the untreated control.
Calcium Flux Assay
This functional assay measures the ability of a CXCR4 antagonist to block the intracellular signaling cascade initiated by the natural ligand, SDF-1α.
-
Cell Preparation: CXCR4-expressing cells (e.g., CHO cells stably expressing CXCR4) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Inhibitor Incubation: The cells are pre-incubated with different concentrations of this compound or AMD3100.
-
SDF-1α Stimulation: The natural CXCR4 ligand, SDF-1α, is added to the cells to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured over time using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the SDF-1α-induced calcium flux is quantified, and an IC50 value is determined.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound and AMD3100's function, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: CXCR4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Conclusion
Both this compound and AMD3100 are potent and selective inhibitors of X4 HIV-1 entry through the blockade of the CXCR4 co-receptor. The provided data indicates that this compound demonstrates comparable or, in the case of SDF-1α binding inhibition, more potent activity than AMD3100 in the presented assays. The choice between these compounds for research or development purposes may depend on various factors including the specific HIV-1 strain, experimental model, and desired pharmacokinetic properties. It is noteworthy that a derivative of this compound, known as KRH-3955, has been developed with improved oral bioavailability and even more potent anti-HIV-1 activity, representing a further advancement in this class of inhibitors. Researchers are encouraged to consider the specific experimental context when selecting a CXCR4 antagonist for their studies.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of T-tropic HIV Strains by Selective Antagonization of the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants for Sensitivity of Human Immunodeficiency Virus Coreceptor CXCR4 to the Bicyclam AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5- and CXCR4-Utilizing Strains of Human Immunodeficiency Virus Type 1 Exhibit Differential Tropism and Pathogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KRH-1636 and Other CXCR4 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CXCR4 antagonist KRH-1636 with other notable alternatives, supported by experimental data and detailed methodologies.
The C-X-C chemokine receptor type 4 (CXCR4) is a key G protein-coupled receptor involved in a multitude of physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its dysregulation is implicated in various pathologies, most notably in cancer metastasis and HIV-1 entry into host cells. This has rendered CXCR4 a prime target for therapeutic intervention. This compound has emerged as a potent, orally bioavailable, non-peptide CXCR4 antagonist. This guide offers a comparative analysis of this compound against other prominent CXCR4 antagonists: Plerixafor (AMD3100), Motixafortide (BL-8040), and Mavorixafor (X4P-001), providing a comprehensive overview of their performance based on available experimental data.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and its comparators, offering a side-by-side view of their potency in various assays.
| Antagonist | Chemical Class | Target | Assay | IC50 / EC50 | Reference |
| This compound | Tripeptidomimetic | CXCR4 | [125I]SDF-1α Binding Inhibition (MT-4 cells) | IC50: 13 nM | [1] |
| CXCR4 | CXCL12-induced CXCR4 Activation | EC50: 500 nM | [2] | ||
| HIV-1 (X4 strain) | Anti-HIV-1 Activity (MT-4 cells) | EC50: 19.3 nM | |||
| HIV-1 (X4 strain) | Anti-HIV-1 Activity (MT-4 cells) | EC90: 47.8 nM | |||
| Plerixafor (AMD3100) | Bicyclam | CXCR4 | CXCR4 Antagonism | IC50: 44 nM | [3] |
| HIV-1 / HIV-2 | Anti-HIV Activity | EC50: 1-10 nM | [3] | ||
| Motixafortide (BL-8040) | Cyclic Peptide | CXCR4 | CXCR4 Antagonism | IC50: 0.42 - 4.5 nM | [4][5] |
| Mavorixafor (X4P-001) | Small Molecule | CXCR4 | CXCL12 Binding Inhibition (CCRF-CEM cells) | IC50: 12.5 nM | [6] |
Mechanism of Action
The primary mechanism of action for these antagonists is the blockade of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[4][6][7] This inhibition disrupts the downstream signaling pathways that are crucial for cell migration and survival.
-
This compound is a tripeptidomimetic antagonist that has been shown to have a binding mode dependent on several transmembrane residues of CXCR4.[8]
-
Plerixafor acts as a selective antagonist of CXCR4, thereby mobilizing hematopoietic stem cells from the bone marrow into the peripheral bloodstream.[7][9]
-
Motixafortide is a high-affinity cyclic peptide inhibitor of CXCR4 that effectively blocks the binding of CXCL12.[4]
-
Mavorixafor is an oral CXCR4 antagonist that inhibits the response to CXCL12 in both wild-type and mutated CXCR4 variants.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
CXCR4 Competitive Binding Assay
This assay determines the ability of a compound to compete with a labeled ligand for binding to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., MT-4, Jurkat)
-
[125I]-SDF-1α (radiolabeled ligand) or a fluorescently labeled SDF-1α analog
-
Test compounds (this compound and other antagonists)
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and CaCl2)
-
Filtration apparatus (for radioligand binding) or flow cytometer/plate reader (for fluorescent ligand binding)
Protocol:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Wash and resuspend the cells in binding buffer to a final concentration of 1-2 x 106 cells/mL.
-
Competition Reaction: In a 96-well plate, add a fixed concentration of the labeled SDF-1α to each well. Add serial dilutions of the test compounds to the wells. Include control wells with labeled ligand only (total binding) and wells with a high concentration of unlabeled SDF-1α (non-specific binding).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cells with the bound radioligand.
-
Fluorescent Ligand: The fluorescence intensity can be directly measured using a flow cytometer or a fluorescence plate reader.
-
-
Detection:
-
Radioligand: Measure the radioactivity on the filters using a scintillation counter.
-
Fluorescent Ligand: Quantify the fluorescence signal from each well.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
SDF-1α-Induced Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant (SDF-1α).
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, primary lymphocytes)
-
Recombinant human SDF-1α
-
Test compounds
-
Chemotaxis chambers (e.g., Transwell plates with polycarbonate membranes)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein-AM) or a cell counter
Protocol:
-
Cell Preparation: Culture and harvest cells. Resuspend the cells in assay buffer at a concentration of 1-2 x 106 cells/mL. Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Assay Setup: Add assay buffer containing SDF-1α to the lower chamber of the chemotaxis plate. Place the Transwell insert (with cells and test compound) into the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye or lyse the cells and quantify using a cell counter.
-
-
Data Analysis: Determine the number of migrated cells for each condition. Plot the number of migrated cells against the log concentration of the antagonist and calculate the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the SDF-1α-induced increase in intracellular calcium concentration, a key downstream signaling event of CXCR4 activation.
Materials:
-
CXCR4-expressing cells
-
Recombinant human SDF-1α
-
Test compounds
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading: Incubate the CXCR4-expressing cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Assay Plate Preparation: Dispense the loaded cells into a 96-well black, clear-bottom plate. Add serial dilutions of the test compounds to the wells and incubate for 10-20 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Stimulation: Add a solution of SDF-1α to all wells simultaneously to induce calcium mobilization.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of the antagonist to determine the IC50 value.
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Probing the Molecular Interactions between CXC Chemokine Receptor 4 (CXCR4) and an Arginine-Based Tripeptidomimetic Antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CXCR4 antagonist plerixafor is a potential therapy for myelokathexis, WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
KRH-1636: A Comparative Guide to its Anti-HIV-1 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-HIV-1 efficacy of KRH-1636, a CXCR4 antagonist, in preclinical models. Through a detailed comparison with other alternatives, supported by experimental data, this document serves as a valuable resource for researchers and professionals in the field of antiviral drug development.
Executive Summary
This compound is a potent and selective inhibitor of T-cell line-tropic (X4) HIV-1 strains, demonstrating significant efficacy in both in vitro and in vivo preclinical models.[1][2] As a small molecule, non-peptide antagonist of the CXCR4 co-receptor, this compound effectively blocks the entry of X4 HIV-1 into target cells.[1][2] This guide presents a comparative analysis of this compound against other CXCR4 antagonists, details the experimental protocols used to validate its efficacy, and visualizes the underlying mechanisms and workflows.
Comparative Efficacy of CXCR4 Antagonists
The anti-HIV-1 activity of this compound and its comparators is summarized below. It is important to note that the data presented are compiled from different studies, and direct head-to-head comparisons in the same experimental setup may yield different results.
| Compound | Target | Assay Type | Cell Line/Model | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| This compound | CXCR4 | Anti-HIV-1 Activity (MTT Assay) | MT-4 | 0.0193 | 406.21 | >21,000 | [1][3] |
| SDF-1α Binding | MT-4 | Not specified | - | - | [1] | ||
| KRH-3955 (derivative of this compound) | CXCR4 | Anti-HIV-1 Activity | PMBCs | 0.00061 (nM) | >100 | >163,934 | [4][5] |
| SDF-1α Binding | CHO/CXCR4 | 0.00061 (nM) | - | - | [4] | ||
| AMD3100 (Plerixafor) | CXCR4 | Anti-HIV-1 Activity | PMBCs | 0.026 (nM) | >100 | >3,846 | [4] |
| SDF-1α Binding | CHO/CXCR4 | 0.043 (nM) | - | - | [4] | ||
| T140 (Peptide antagonist) | CXCR4 | Anti-HIV-1 Activity | - | Not specified | - | - |
Key Observations:
-
This compound demonstrates potent anti-HIV-1 activity against X4-tropic strains with a high selectivity index, indicating a wide therapeutic window in vitro.[1][3]
-
KRH-3955, an orally bioavailable derivative of this compound, exhibits significantly more potent anti-HIV-1 activity than both this compound and the well-characterized CXCR4 antagonist, AMD3100.[4][5]
-
The inhibitory activity of KRH-3955 against SDF-1α binding to CXCR4 is comparable to its anti-HIV-1 efficacy, suggesting its mechanism of action is directly related to blocking the viral co-receptor.[4]
Mechanism of Action: CXCR4 Antagonism
This compound functions by specifically binding to the CXCR4 co-receptor on host cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 and CXCR4. This blockage of the gp120-CXCR4 interaction is a critical step in inhibiting the entry of X4-tropic HIV-1 strains into T-cells.
Caption: HIV-1 entry and the inhibitory action of this compound.
Signaling Pathway Inhibition
By blocking the CXCR4 receptor, this compound not only prevents viral entry but also interferes with the natural signaling cascade initiated by the binding of its ligand, CXCL12 (SDF-1α). This can impact downstream cellular processes such as cell migration and survival.
References
- 1. pnas.org [pnas.org]
- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
KRH-1636 vs. KRH-3955: A Head-to-Head Comparison of Two Potent CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the CXCR4 antagonist KRH-1636 and its structurally related analog, KRH-3955. Both compounds are potent inhibitors of the CXCR4 receptor, a key player in HIV-1 entry, cancer metastasis, and inflammatory diseases. This document summarizes their performance based on available experimental data, details the methodologies used in these key experiments, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound was identified as a powerful and selective antagonist of the CXCR4 receptor with significant anti-HIV-1 activity. However, its clinical development was hampered by poor oral bioavailability.[1][2] To address this limitation, KRH-3955 was developed as a derivative of this compound.[1][3] Preclinical data demonstrate that KRH-3955 not only exhibits substantially improved oral bioavailability but also possesses significantly more potent anti-HIV-1 activity compared to its parent compound, this compound.[1][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics of this compound and KRH-3955 based on published experimental data.
Table 1: Anti-HIV-1 Activity
| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| This compound | MT-4 | IIIB | 0.0193 | >10,000 | [4] |
| KRH-3955 | PBMCs | NL4-3 | 0.00023 - 0.0013 | Not Reported | [1] |
Table 2: Receptor Binding and Functional Inhibition
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | SDF-1α Binding | MT-4 | 13 | [4] |
| KRH-3955 | SDF-1α Binding | CHO/CXCR4 | 0.61 | [1] |
Table 3: Pharmacokinetic Properties in Rats
| Compound | Administration | Oral Bioavailability (%) | Reference |
| This compound | Intraduodenal | ~7 | [4] |
| KRH-3955 | Oral | 25.6 | [3][5] |
Mechanism of Action: CXCR4 Antagonism
Both this compound and KRH-3955 exert their biological effects by acting as antagonists at the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor (GPCR) whose endogenous ligand is stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[6] The binding of SDF-1α to CXCR4 initiates a signaling cascade that is crucial for various physiological processes, including cell trafficking, hematopoiesis, and embryonic development.[6]
In the context of HIV-1 infection, certain strains of the virus (X4-tropic strains) use CXCR4 as a co-receptor to gain entry into host T cells.[3] By binding to CXCR4, this compound and KRH-3955 allosterically inhibit the interaction of the viral envelope glycoprotein gp120 with the receptor, thereby preventing viral entry and subsequent replication.[1][4] Similarly, by blocking the binding of SDF-1α, these compounds can inhibit CXCR4-mediated cell signaling, which is a key pathway in some cancers for metastasis and proliferation.[7]
Caption: CXCR4 Signaling and Inhibition by this compound/KRH-3955.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent typical protocols and may have been adapted by the original researchers.
Anti-HIV-1 Activity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit HIV-1-induced cell death.
Caption: Workflow for the Anti-HIV-1 MTT Assay.
-
Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of the test compounds (this compound or KRH-3955) are added to the wells.
-
Infection: A standardized amount of an X4-tropic strain of HIV-1 (e.g., NL4-3 or IIIB) is added to the wells.
-
Incubation: The plates are incubated for 5 days at 37°C to allow for viral replication and cytopathic effects to occur.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a plate reader at a wavelength of 570 nm.
-
Analysis: The 50% effective concentration (EC50), the concentration of the drug that protects 50% of cells from virus-induced death, is calculated from the dose-response curve.
SDF-1α Binding Assay
This competitive binding assay measures the ability of a compound to inhibit the binding of radiolabeled SDF-1α to cells expressing CXCR4.
-
Cell Preparation: CHO cells stably transfected to express human CXCR4 (CHO/CXCR4) or MT-4 cells are used.
-
Reaction Mixture: The cells are incubated in a binding buffer containing a fixed concentration of ¹²⁵I-labeled SDF-1α and varying concentrations of the test compound (this compound or KRH-3955).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cells and the bound ligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the specific binding of ¹²⁵I-SDF-1α, is determined.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium influx induced by SDF-1α binding to CXCR4.
Caption: Workflow for the Calcium Mobilization Assay.
-
Cell Preparation and Dye Loading: CXCR4-expressing cells (e.g., CHO/CXCR4) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[8]
-
Washing: The cells are washed to remove any extracellular dye.[8]
-
Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or KRH-3955).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence plate reader.
-
Stimulation: A fixed concentration of SDF-1α is added to the cells to stimulate calcium influx.
-
Data Acquisition: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Analysis: The ability of the antagonist to inhibit the SDF-1α-induced calcium signal is quantified.
Conclusion
KRH-3955 represents a significant advancement over its parent compound, this compound. By chemically modifying this compound, researchers were able to overcome the primary limitation of poor oral bioavailability, a critical factor for the development of chronically administered drugs such as those for HIV-1 infection.[9] Furthermore, this optimization resulted in a substantial increase in anti-HIV-1 potency. The data strongly suggest that KRH-3955 is a more promising candidate for further clinical development as a CXCR4-targeting therapeutic agent. This head-to-head comparison underscores the importance of iterative drug design and optimization in the development of novel therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SDF-1/CXCR4-induced epithelial-mesenchymal transition by kisspeptin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
KRH-1636: A Comparative Analysis of its Efficacy Across HIV-1 Clades
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational CXCR4 antagonist KRH-1636's antiviral activity against various HIV-1 clades. Due to the limited availability of public data on this compound's cross-clade efficacy, this document summarizes existing findings and draws comparisons with other entry inhibitors where data is available.
Executive Summary
This compound is a potent, orally bioavailable small molecule that inhibits the entry of T-cell line-tropic (X4) HIV-1 into host cells by blocking the CXCR4 coreceptor.[1][2][3] Published studies have demonstrated its significant efficacy against clade B laboratory strains of HIV-1. However, a comprehensive cross-validation of its effect on other prevalent HIV-1 clades, such as A, C, and D, is not yet publicly available. This guide presents the current data for this compound and compares it with the known cross-clade activities of another CXCR4 antagonist, AMD3100, and the CCR5 antagonist, Maraviroc, to provide a broader context for its potential therapeutic application.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and other selected HIV-1 entry inhibitors against various HIV-1 clades. It is important to note that direct comparison is challenging due to variations in experimental assays, cell types, and viral strains used across different studies.
| Drug | Target | HIV-1 Clade | Virus Strain(s) | Assay Cell Type | IC50 / EC50 (nM) | Reference(s) |
| This compound | CXCR4 | B | IIIB | MT-4 | 19.3 (EC50) | [1] |
| B | NL4-3 | PBMCs | Data not provided, dose-dependent inhibition shown | [1] | ||
| Not Specified | YU-6, YU-10, YU-11 (Clinical Isolates) | Not Specified | Similar potency to NL4-3 | [1] | ||
| AMD3100 | CXCR4 | B | NL4-3, IIIB | Various | 1-10 (EC90) | [4] |
| Not Specified | Dual-tropic isolates | Not Specified | Varies, associated with efficiency of CXCR4 use | [5] | ||
| Maraviroc | CCR5 | A, B, C, D, F, G, J, Group O | Primary Isolates | Cell Culture | 0.1 - 1.25 | Not specified in snippets |
| B | Ba-L | PM-1, PBMCs | 2.0 (IC90) | Not specified in snippets | ||
| C | Primary Isolates | Not Specified | More sensitive compared to Clade B | Not specified in snippets |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are standard measures of a drug's potency in vitro. A lower value indicates higher potency. Data for a comprehensive panel of clades for this compound and AMD3100 is limited in the available search results.
Mechanism of Action: CXCR4 Antagonism
This compound functions as a non-peptide antagonist of the CXCR4 coreceptor.[1][3] HIV-1 entry into a host T-cell is a multi-step process. For X4-tropic viruses, this involves the viral envelope glycoprotein gp120 binding to the CD4 receptor on the T-cell surface, followed by a conformational change that allows it to bind to the CXCR4 coreceptor. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell. This compound physically blocks the binding of gp120 to CXCR4, thereby preventing viral entry.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-HIV-1 drugs like this compound.
HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, which is a direct measure of viral replication.
-
Cells and Virus: Peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2). A known infectious titer of a specific HIV-1 clade/strain is used to infect the cells.
-
Drug Treatment: The infected cells are cultured in the presence of serial dilutions of the test compound (e.g., this compound). A no-drug control is included.
-
Sample Collection: Culture supernatants are collected at specific time points post-infection (e.g., day 5 or 7).
-
p24 ELISA: The concentration of p24 antigen in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The assay typically involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody. The amount of p24 is quantified by measuring the enzymatic reaction, which produces a colored product.
-
Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in drug-treated cultures to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Coreceptor Tropism Determination
Determining whether an HIV-1 strain uses CXCR4, CCR5, or both (dual-tropic) is crucial for evaluating entry inhibitors.
-
Phenotypic Assay (e.g., Trofile™ Assay):
-
Patient-derived HIV-1 envelope (env) genes are inserted into a replication-defective viral vector that contains a reporter gene (e.g., luciferase).
-
These pseudoviruses are used to infect target cell lines that express CD4 and either CXCR4 or CCR5.
-
Viral entry and subsequent reporter gene expression are measured.
-
A virus is classified as X4-tropic if it can infect CXCR4-expressing cells, R5-tropic if it infects CCR5-expressing cells, and dual-tropic if it can infect both.
-
-
Genotypic Assay:
-
The V3 loop region of the HIV-1 env gene is sequenced from viral RNA or proviral DNA.
-
The sequence is analyzed using bioinformatics algorithms that predict coreceptor usage based on the presence of specific amino acid residues.
-
Experimental Workflow for Cross-Clade Validation
A systematic approach is required to validate the efficacy of an antiviral agent against different HIV-1 clades. The following diagram illustrates a typical workflow.
Caption: Workflow for cross-clade validation.
Conclusion
This compound is a promising CXCR4 antagonist with demonstrated potent activity against X4-tropic HIV-1 clade B strains. Its oral bioavailability further enhances its potential as a therapeutic agent. However, for this compound to be considered a broadly effective anti-HIV-1 drug, comprehensive studies demonstrating its efficacy against a wider range of globally prevalent HIV-1 clades are essential. The experimental frameworks outlined in this guide provide a basis for such future investigations. Further research is needed to fill the current data gaps and fully elucidate the clinical potential of this compound in the diverse landscape of the HIV-1 pandemic.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of AMD-3100, a Novel Antagonist of the CXCR-4 Chemokine Receptor, in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Dualtropic Human Immunodeficiency Virus Type 1 by the CXCR4 Antagonist AMD3100 Is Associated with Efficiency of CXCR4 Use and Baseline Virus Composition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of KRH-1636 and Approved Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the investigational CXCR4 antagonist, KRH-1636, against established, approved antiretroviral regimens. The data presented for this compound is derived from preclinical studies in a humanized mouse model, while the data for approved antiretrovirals is from pivotal human clinical trials. This fundamental difference in the stage of development and the biological system used for efficacy assessment must be considered when interpreting the comparison.
Executive Summary
This compound is a small molecule CXCR4 antagonist that has demonstrated potent and selective in vivo activity against X4-tropic HIV-1 strains in a human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model. It effectively suppressed viral replication and prevented the depletion of CD4+ T cells in this preclinical model. In comparison, approved antiretroviral therapies, such as the single-tablet regimen Biktarvy® and the long-acting injectable Cabotegravir, have shown high rates of virologic suppression and robust CD4+ T cell recovery in large-scale human clinical trials in treatment-naïve and experienced patients. While this compound shows promise as a potential therapeutic agent against a specific viral tropism, its clinical efficacy in humans has not been established.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy data for this compound and two representative approved antiretroviral therapies.
Table 1: In Vivo Efficacy of this compound in a Short-Term hu-PBL-SCID Mouse Model
| Treatment Group | HIV-1 p24 Antigen in Culture Supernatants (pg/ml) | Percentage of CD3+CD4+ T Cells |
| Untreated Control | 10,000 ± 4,100 | 25.1 ± 7.2 |
| This compound Treated | 1,100 ± 520 | 50.2 ± 8.3 |
Data adapted from Ichiyama K, et al. PNAS, 2003.[1][2]
Table 2: Efficacy of Biktarvy® (Bictegravir/Emtricitabine/Tenofovir Alafenamide) in Treatment-Naïve Adults
| Timepoint | Study | Percentage of Patients with HIV-1 RNA <50 copies/mL | Mean Increase in CD4+ T-Cell Count from Baseline (cells/µL) |
| Week 48 | Study 1489 | 92% | 233 |
| Study 1490 | 89% | 229 | |
| Week 144 | Pooled 1489 & 1490 | >98% (of participants remaining in the study) | Not Reported |
| Week 192 | Pooled 1489 & 1490 | 99% (of participants who initiated treatment with Biktarvy) | Not Reported |
Data from Gilead Sciences press releases and publications regarding Studies 1489 and 1490.
Table 3: Efficacy of Long-Acting Cabotegravir + Rilpivirine in Virologically Suppressed Adults (Maintenance Therapy)
| Timepoint | Study | Percentage of Patients with HIV-1 RNA <50 copies/mL |
| Week 48 | ATLAS | 92.5% |
| FLAIR | 93.6% | |
| Pooled Analysis | 93% |
Data from pooled analysis of the ATLAS and FLAIR clinical trials.
Experimental Protocols
This compound In Vivo Efficacy Study in hu-PBL-SCID Mice
A short-term in vivo test was performed using a hu-PBL-SCID mouse model.[2]
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Humanization: Mice were administered intraperitoneally with 4 × 10^6 peripheral blood mononuclear cells (PBMCs) that had been activated with anti-CD3/anti-CD28 antibodies for 6 days.
-
Treatment: Twenty-four hours after PBMC administration, mice were treated with this compound (0.2 ml intraperitoneally).
-
Infection: Thirty minutes after treatment, the mice were subsequently infected with an X4-tropic strain of HIV-1 (1–2 × 10^3 tissue culture 50% infective dose per 0.1–0.2 ml intraperitoneally) for 2 hours.
-
Cell Culture and Analysis: Cells from the peritoneal lavage fluid were collected and cultured in IL-2 (20 units/ml)-containing medium.
-
Endpoint Measurement: Nine days after the culture, a p24 antigen assay was performed on the culture supernatants to quantify viral replication. The percentage of CD3+CD4+ T cells was also determined.[2]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CXCR4 antagonist blocking HIV-1 entry.
Experimental Workflow for this compound In Vivo Study
Caption: Experimental workflow for the in vivo efficacy testing of this compound.
References
Unveiling the Molecular Embrace: A Comparative Guide to the Interaction Sites of KRH-1636 and Other Antagonists on CXCR4
For Immediate Release
A detailed comparative analysis of the binding interactions of the novel CXCR4 antagonist, KRH-1636, has been released, providing researchers, scientists, and drug development professionals with critical data for the advancement of CXCR4-targeted therapeutics. This guide offers a head-to-head comparison of this compound with other notable CXCR4 antagonists, supported by experimental data and detailed methodologies.
The C-X-C chemokine receptor 4 (CXCR4) is a key player in a multitude of physiological and pathological processes, including HIV-1 entry, cancer metastasis, and inflammation. The development of antagonists that can effectively block the interaction between CXCR4 and its endogenous ligand, CXCL12, is a significant focus of modern drug discovery. A thorough understanding of the precise molecular interactions between these antagonists and the receptor is paramount for the design of more potent and selective therapeutic agents. This guide provides a comprehensive validation of the interaction sites of this compound on CXCR4, alongside a comparative analysis with other well-characterized antagonists.
Comparative Analysis of CXCR4 Antagonist Performance
The efficacy of a CXCR4 antagonist is determined by its binding affinity and its ability to inhibit downstream signaling. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other small molecule and cyclic peptide antagonists, providing a quantitative comparison of their potency.
| Antagonist | Type | IC50 (nM) |
| This compound | Small Molecule | 0.50 |
| AMD3100 (Plerixafor) | Small Molecule | 319.6 ± 37.3[1] |
| IT1t | Small Molecule | 29.65 ± 2.8[1] |
| CVX15 | Cyclic Peptide | 7.8 ± 2.2[1][2] |
Validated Interaction Sites on CXCR4
Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues on CXCR4 that are critical for antagonist binding. This data provides a molecular blueprint for understanding the specific interactions that govern the potency and selectivity of these compounds.
| Antagonist | Key Interacting Residues on CXCR4 |
| This compound | Primary: His113, Asp171, Asp262, His281. Secondary: Tyr45, Trp94, Tyr116, Gln200, Glu288. |
| AMD3100 | Tyr45, Trp94, Tyr255, Asp262, Glu288[3] |
| IT1t | Trp94, Asp97, His113, Tyr116, Glu288[1] |
| CVX15 | Interacts with all transmembrane domains, occupying the complete binding cavity.[4] |
Experimental Protocols
The validation of these interaction sites relies on a series of well-established experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to substitute specific amino acid residues within the CXCR4 protein. The impact of these mutations on antagonist binding affinity is then assessed to identify critical interaction points.
Protocol:
-
Primer Design: Design complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation at the center. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type CXCR4 cDNA with the mutagenic primers. The reaction typically involves 16-18 cycles of denaturation (98°C), annealing (55-68°C), and extension (72°C).
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI endonuclease for at least 2 hours at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
-
Functional Assays: Transfect mammalian cells with the verified mutant CXCR4 plasmid and perform binding assays to determine the effect of the mutation on antagonist affinity.
Radioligand Binding Assay
This assay is used to determine the binding affinity of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing CXCR4 by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α) and varying concentrations of the unlabeled antagonist.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of an antagonist to inhibit the migration of CXCR4-expressing cells towards its ligand, CXCL12.
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells and serum-starve them for several hours prior to the assay.
-
Assay Setup: Use a transwell chamber with a porous membrane separating the upper and lower compartments. Place the cells in the upper chamber and a solution containing CXCL12 in the lower chamber.
-
Antagonist Treatment: Add varying concentrations of the CXCR4 antagonist to the upper chamber with the cells.
-
Incubation: Incubate the chamber for a period sufficient for cell migration to occur (typically 4-24 hours) at 37°C in a CO₂ incubator.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.
-
Data Analysis: Determine the concentration of the antagonist that inhibits cell migration by 50%.
Calcium Mobilization Assay
Upon activation by its ligand, CXCR4 triggers a transient increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this signaling event.
Protocol:
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Incubate the loaded cells with varying concentrations of the CXCR4 antagonist.
-
Ligand Stimulation: Stimulate the cells with a fixed concentration of CXCL12.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the concentration of the antagonist that inhibits the CXCL12-induced calcium mobilization by 50%.
Visualizing the Molecular Landscape
To further elucidate the complex processes involved in CXCR4 signaling and its inhibition, the following diagrams provide a visual representation of the key pathways and experimental workflows.
Caption: CXCR4 Signaling Pathway.
Caption: Experimental Workflow for Validating Interaction Sites.
Caption: Logical Flow of Comparative Analysis.
References
- 1. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of KRH-1636 anti-HIV-1 activity across different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV-1 activity of KRH-1636, a CXCR4 antagonist. While direct multi-laboratory reproducibility data for this compound is limited in publicly available literature, this document summarizes the key findings from the seminal study, compares its activity with other CXCR4 antagonists, and provides detailed experimental protocols for the assays used to evaluate its efficacy.
This compound: An Overview
This compound is a low molecular weight, non-peptide antagonist of the CXCR4 receptor, a critical co-receptor for the entry of T-cell line-tropic (X4) strains of HIV-1 into host cells.[1][2] By blocking the interaction between the viral envelope protein gp120 and CXCR4, this compound effectively inhibits viral entry and subsequent replication.[1][2]
In Vitro Anti-HIV-1 Activity of this compound
The primary study by Ichiyama et al. (2003) established the potent and selective anti-HIV-1 activity of this compound. The key quantitative data from this study are summarized in the table below.
| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | CC50 (µM) ** | Selectivity Index (SI) | Reference |
| This compound | MT-4 | IIIB (X4) | 0.0193 | 406.21 | >21,000 | Ichiyama et al., 2003[2] |
| This compound | PMBCs | NL4-3 (X4) | Not explicitly stated, but showed potent inhibition | >100 | Not applicable | Ichiyama et al., 2003[2] |
Table 1:In vitro anti-HIV-1 activity and cytotoxicity of this compound.
*EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. **CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. ***SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of a compound.
Comparison with Other CXCR4 Antagonists
This compound's mechanism of action is comparable to other well-known CXCR4 antagonists. The following table provides a comparison with AMD3100 (Plerixafor) and AMD070, for which more extensive data are available.
| Compound | Mechanism | Reported Anti-HIV-1 Activity (EC50) | Key Features |
| This compound | CXCR4 Antagonist | 0.0193 µM (against X4 HIV-1 in MT-4 cells) | Orally bioavailable in preclinical models.[1][2] |
| AMD3100 (Plerixafor) | CXCR4 Antagonist | ~0.02 - 0.2 µM (strain dependent) | FDA-approved for stem cell mobilization; anti-HIV activity demonstrated. |
| AMD070 | CXCR4 Antagonist | ~0.001 - 0.01 µM (strain dependent) | Orally bioavailable, advanced to clinical trials for HIV. |
Table 2: Comparison of this compound with other CXCR4 antagonists.
Experimental Protocols
Detailed methodologies for the key assays used to determine the anti-HIV-1 activity and cytotoxicity of compounds like this compound are provided below.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
Materials:
-
MT-4 cells (or other susceptible T-cell lines)
-
HIV-1 stock (e.g., IIIB or NL4-3 strain)
-
96-well cell culture plates
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Preparation: Culture MT-4 cells to the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the test compound in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Infection and Treatment:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Infect the cells with a pre-titered amount of HIV-1 (multiplicity of infection, MOI, of 0.01-0.1).
-
Immediately add the diluted test compounds to the respective wells.
-
Include controls: cells only (no virus, no compound), virus only (cells + virus, no compound), and solvent control.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
p24 Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.[3][4]
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability to determine the cytotoxicity of the test compound.
Materials:
-
MT-4 cells
-
96-well cell culture plates
-
Culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a cell control (medium only) and a solvent control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.[5][6][7]
Visualizing the Mechanism of Action
CXCR4 Signaling Pathway and HIV-1 Entry
The following diagram illustrates the CXCR4 signaling pathway and the mechanism by which CXCR4 antagonists like this compound inhibit HIV-1 entry.
Figure 1: Simplified workflow of HIV-1 entry via the CXCR4 co-receptor and its inhibition by this compound.
Experimental Workflow for Anti-HIV-1 Activity Assessment
The logical flow of experiments to determine the anti-HIV-1 efficacy of a compound is depicted below.
Figure 2: Logical workflow for the preclinical evaluation of an anti-HIV-1 compound like this compound.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablinc.com [ablinc.com]
- 4. ablinc.com [ablinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
KRH-1636: A Potential Countermeasure to T22-Resistant HIV-1 Strains
A Comparative Analysis of CXCR4 Antagonists for HIV-1 Entry Inhibition
For researchers and drug development professionals combating the evolving landscape of HIV-1, the emergence of resistance to entry inhibitors presents a significant challenge. T22, a peptide-based CXCR4 antagonist, has demonstrated potent inhibition of X4-tropic HIV-1 strains. However, the development of T22-resistant strains necessitates the exploration of alternative therapeutic agents. This guide provides a comparative analysis of KRH-1636, a small-molecule CXCR4 antagonist, and its potential efficacy against T22-resistant HIV-1, based on available experimental data and mechanistic understanding.
Executive Summary
While direct comparative studies on the efficacy of this compound against T22-resistant HIV-1 strains are not yet publicly available, a strong inference for its potential can be drawn from their distinct binding mechanisms on the CXCR4 co-receptor and the nature of T22 resistance. This compound, a small molecule, interacts with transmembrane residues of CXCR4, a different binding site compared to the peptide-based T22, which primarily interacts with the N-terminus and extracellular loops of the receptor. Resistance to T22 is associated with mutations in the V3 loop of the HIV-1 envelope protein (gp120). Given these differences, it is plausible that this compound could retain activity against HIV-1 strains that have developed resistance to T22 through V3 loop mutations.
Comparative Efficacy and Physicochemical Properties
The following tables summarize the in vitro efficacy and key properties of this compound and T22 against wild-type X4-tropic HIV-1 strains.
Table 1: In Vitro Antiviral Activity against HIV-1 (X4-tropic, strain IIIB)
| Compound | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| This compound | 0.0193[1] | 0.0478[1] | 406.21[1] | >21,000 |
| T22 | ~0.03 (IC₅₀) | - | - | - |
EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration. Data for T22 is presented as IC₅₀ from chemotaxis inhibition assays, which is indicative of its anti-HIV-1 activity.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | T22 |
| Compound Class | Small Molecule (nonpeptide) | Peptide |
| Molecular Weight | Low | High (18-mer peptide) |
| Oral Bioavailability | Duodenally absorbable | Low |
Mechanism of Action and Resistance
This compound: Targeting Transmembrane Pockets
This compound is a low molecular weight, nonpeptide CXCR4 antagonist.[1][2] Its mechanism of action involves binding to a pocket within the transmembrane helices of the CXCR4 receptor.[3][4][5][6] This binding allosterically prevents the conformational changes in CXCR4 that are necessary for the HIV-1 gp120 to engage the co-receptor, thereby inhibiting viral entry into the host cell.
-
Binding Site: Mutagenesis and molecular docking studies have identified key residues for this compound binding, including His113, Asp171, Asp262, and His281 within the transmembrane domains of CXCR4.[3][6] Its binding mode is comparable to other small-molecule CXCR4 antagonists like AMD3100.[4][5]
T22: Interacting with Extracellular Domains
T22 is a cationic peptide derived from polyphemusin II, a protein found in the American horseshoe crab.[7][8] It acts as a competitive antagonist of CXCR4's natural ligand, SDF-1α.[7]
-
Binding Site: T22 interacts with the N-terminus and the extracellular loops (ECLs) of the CXCR4 receptor.[7][8]
-
Mechanism of Resistance: Resistance to T22 is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope protein.[7][8] Alterations in the V3 loop can reduce the affinity of gp120 for the T22-bound conformation of CXCR4 or allow the virus to utilize the co-receptor in a manner that is not blocked by the peptide. The loss of the V3 loop has been shown to confer resistance to T22.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: HIV-1 entry and points of inhibition by this compound and T22.
Caption: Workflow for generating and testing T22-resistant HIV-1.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating HIV-1 entry inhibitors.
In Vitro Selection of Drug-Resistant HIV-1
This protocol is a standard method for generating drug-resistant viral strains in a laboratory setting.
-
Cell and Virus Culture:
-
Propagate a susceptible T-cell line (e.g., MT-4 cells) in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Infect the cells with a laboratory-adapted or clinical isolate of X4-tropic HIV-1 at a low multiplicity of infection (MOI).
-
-
Drug Selection:
-
Begin by culturing the infected cells in the presence of a sub-inhibitory concentration of the selective agent (e.g., T22).
-
Monitor viral replication by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
When viral replication is consistently detected, passage the virus to fresh, uninfected target cells.
-
Gradually increase the concentration of the selective agent in a stepwise manner with each subsequent passage.
-
-
Isolation and Characterization of Resistant Virus:
-
Continue the selection process until the virus can replicate efficiently in the presence of a high concentration of the drug.
-
Isolate the resistant virus and determine its phenotype by assessing its susceptibility to the selective agent and other related inhibitors.
-
Perform genotypic analysis by sequencing the relevant viral genes (e.g., the env gene for T22 resistance) to identify mutations responsible for the resistant phenotype.
-
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the ability of a compound to inhibit HIV-1 replication.
-
Cell Preparation:
-
Prepare target cells (e.g., PHA-stimulated peripheral blood mononuclear cells [PBMCs] or a susceptible T-cell line) and adjust to a final concentration of 1 x 10⁶ cells/mL.
-
-
Infection and Treatment:
-
Pre-incubate the target cells with serial dilutions of the test compound (e.g., this compound) for 1-2 hours at 37°C.
-
Infect the cells with a known amount of HIV-1.
-
Wash the cells to remove excess virus and resuspend them in fresh culture medium containing the corresponding concentration of the test compound.
-
Culture the cells for a defined period (e.g., 5-7 days).
-
-
Quantification of Viral Replication:
-
At the end of the culture period, collect the culture supernatant.
-
Measure the concentration of p24 antigen in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) as the drug concentration that inhibits p24 production by 50% compared to the untreated virus control.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Seeding:
-
Seed uninfected target cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for the same duration as the anti-HIV-1 activity assay.
-
-
MTT Staining and Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) as the drug concentration that reduces cell viability by 50% compared to the untreated control.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and T22 have distinct mechanisms of action and bind to different sites on the CXCR4 co-receptor. Resistance to T22 is conferred by mutations in the viral V3 loop, which may not affect the binding of the small-molecule inhibitor this compound to the transmembrane pocket of CXCR4. This provides a compelling rationale for the hypothesis that this compound would be effective against T22-resistant HIV-1 strains.
To definitively validate this hypothesis, direct experimental evidence is required. Future research should focus on:
-
Generation and characterization of T22-resistant HIV-1 strains: This will involve in vitro selection and detailed genotypic and phenotypic analysis.
-
Direct comparative efficacy studies: The anti-HIV-1 activity of this compound should be tested against these well-characterized T22-resistant strains in parallel with T22-sensitive strains.
-
Investigation of cross-resistance: The potential for cross-resistance between this compound and other CXCR4 antagonists, including T22 and AMD3100, should be systematically evaluated.
Such studies will be crucial in positioning this compound as a viable therapeutic option for patients harboring HIV-1 strains resistant to existing CXCR4 peptide inhibitors.
References
- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the Molecular Interactions between CXC Chemokine Receptor 4 (CXCR4) and an Arginine-Based Tripeptidomimetic Antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational analysis of the structural mechanism of inhibition of chemokine receptor CXCR4 by small molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational analysis of the structural mechanism of inhibition of chemokine receptor CXCR4 by small molecule antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Mechanism of the CXCR4 Antagonist T22 against Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanism of the CXCR4 antagonist T22 against human immunodeficiency virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methansulfonated Analog of KRH-1636 Demonstrates Superior Oral Absorption: A Comparative Analysis
A comparative study has revealed a significant enhancement in the oral bioavailability of a methansulfonated analog of KRH-1636, a potent CXCR4 antagonist, highlighting a promising strategy for improving the drug's therapeutic potential. The oral bioavailability of the methansulfonated analog surged to approximately 69%, a stark contrast to the estimated 7% bioavailability of the parent compound, this compound, following intraduodenal administration in rats.[1][2]
This substantial improvement in oral absorption addresses a key challenge in the development of this compound as a viable therapeutic agent. This compound is a nonpeptide, low molecular weight compound that has demonstrated potent and selective anti-HIV-1 activity by inhibiting viral entry through the CXCR4 coreceptor.[1][3] However, poor oral bioavailability can limit a drug's effectiveness and necessitate higher or more frequent dosing, potentially leading to increased side effects. The successful enhancement of oral absorption through methansulfonation represents a critical step forward in the optimization of this promising drug candidate.
Quantitative Comparison of Oral Bioavailability
The oral bioavailability of this compound and its methansulfonated analog was determined following intraduodenal administration in rats. Plasma concentrations of the compounds were quantified using liquid chromatography-mass spectrometry (LC-MS). The results are summarized in the table below.
| Compound | Oral Bioavailability (%) |
| This compound | ≈7 |
| Methansulfonated this compound | ≈69 |
Experimental Protocols
In Vivo Oral Bioavailability Study in Rats
A detailed experimental protocol for determining the oral bioavailability of this compound and its methansulfonated analog in rats is outlined below. This protocol is synthesized from established methodologies for similar preclinical pharmacokinetic studies.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g) are used for the study.
-
Animals are fasted overnight prior to drug administration with free access to water.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration (for determination of absolute bioavailability): this compound and its methansulfonated analog are dissolved in a suitable vehicle (e.g., a mixture of N,N-dimethylformamide, 0.1 M NaOH, and normal saline) for intravenous administration. A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
Intraduodenal (Oral) Administration: The compounds are suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration. A single dose (e.g., 5-10 mg/kg) is administered directly into the duodenum of anesthetized rats via a surgical incision.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Sample Preparation for LC-MS Analysis:
-
Plasma samples are thawed and subjected to protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS analysis.
5. LC-MS Quantification:
-
The concentrations of this compound and its methansulfonated analog in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of the analytes and the internal standard.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Oral bioavailability (F) is calculated using the following formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-HIV-1 effect by acting as an antagonist to the CXCR4 receptor. CXCR4 is a G-protein coupled receptor that, upon binding to its natural ligand, CXCL12 (also known as SDF-1α), initiates a cascade of intracellular signaling pathways. These pathways are involved in various cellular processes, including cell migration, proliferation, and survival. In the context of HIV-1 infection, the virus utilizes CXCR4 as a coreceptor to gain entry into host T-cells.
By binding to CXCR4, this compound blocks the interaction of the HIV-1 envelope glycoprotein gp120 with the coreceptor, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes. This inhibition of viral entry effectively halts the replication of X4-tropic HIV-1 strains.
References
Safety Operating Guide
Navigating the Disposal of KRH-1636: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the non-peptide CXCR4 antagonist, KRH-1636, this document outlines procedural, step-by-step guidance to ensure the safety of researchers and compliance with standard laboratory practices. As a trusted partner in your research, we are committed to providing value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general best practices for handling and disposing of novel research chemicals with unknown toxicity and reactivity profiles. It is imperative to treat this compound as a potentially hazardous substance and to follow all institutional and local regulations for chemical waste disposal.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for this compound Disposal |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
This compound Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Experimental Protocol: this compound Waste Segregation and Collection
-
Waste Identification: All waste materials containing this compound, including unused solid compound, solutions, contaminated vials, pipette tips, and gloves, must be treated as hazardous chemical waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., high-density polyethylene for most organic solvents).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date when the first waste was added.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store the this compound waste container in a designated satellite accumulation area within the laboratory.
-
Collection: Once the container is full or has been accumulating waste for the maximum allowed time per institutional guidelines (often six months to a year), arrange for pickup by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4][5]
Decontamination of Glassware
For reusable glassware contaminated with this compound, a triple-rinse procedure is recommended.
Experimental Protocol: Glassware Decontamination
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble. Collect this initial rinse as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with the solvent and collect the rinsate.
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedures.
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate and Ventilate: If a significant amount of solid is spilled, or if the spill occurs outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.
-
Control the Spill: For a solid spill, gently cover it with a chemical absorbent pad or a spill absorbent material to prevent it from becoming airborne. For a liquid spill, use absorbent pads or other appropriate absorbent materials to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any remaining spilled substance. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
Navigating the Unknown: A Safety Protocol for Handling KRH-1636
For researchers, scientists, and drug development professionals, the responsible handling of novel compounds is paramount. In the absence of specific safety data for KRH-1636, a cautious and comprehensive approach to personal protective equipment (PPE), operational procedures, and disposal is essential. This guide provides a framework for establishing safe laboratory practices when working with this and other new chemical entities.
Immediate Safety and Hazard Assessment
Given the lack of specific toxicological data for this compound, it must be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling. Based on general principles for new chemical entities, potential hazards may include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation: Potential to cause skin irritation, allergic reactions, or serious eye damage.[1]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.
A Safety Data Sheet (SDS) for this compound should be requested from the manufacturer or synthesized in-house based on known structural analogs and predicted properties. Until such data is available, the following precautions are mandatory.
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense against exposure and should be used in conjunction with engineering and administrative controls.[2] The following table summarizes the recommended PPE for handling this compound.
| Body Area | Recommended PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | A full-face or half-mask air-purifying respirator should be used when handling the solid compound or solutions that may produce aerosols.[3][4] For higher-risk procedures, a powered air-purifying respirator (PAPR) is recommended.[5] |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays.[4][6] |
| Hands | Chemical-Resistant Gloves (Double Gloving) | Nitrile gloves are a common choice for a wide range of chemicals.[5] Double gloving is required to provide an extra layer of protection.[5] Gloves must be changed immediately if contaminated or compromised.[5] |
| Body | Laboratory Coat or Chemical-Resistant Gown | A lab coat should be worn to protect personal clothing.[5] For procedures with a higher splash risk, a chemical-resistant gown or apron is recommended.[4][6] |
| Feet | Closed-Toed Shoes | Street shoes that fully cover the feet are the minimum requirement. For larger scale operations, chemical-resistant shoe covers or boots may be necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize the risk of exposure during the handling of this compound.
1. Preparation and Engineering Controls:
- All work with this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary materials and reagents before introducing this compound to the work area to minimize time spent handling the compound.
2. Donning PPE:
- Put on PPE in the following order: gown/lab coat, mask/respirator, goggles/face shield, and finally gloves (the outer pair going over the cuff of the gown).[4]
3. Handling the Compound:
- When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
- When preparing solutions, add the solvent to the solid slowly to prevent splashing.
- Keep all containers with this compound tightly sealed when not in use.
4. Doffing PPE:
- Remove PPE in a manner that avoids self-contamination. The general order is: gloves, goggles/face shield, gown/lab coat, and finally mask/respirator.
- Wash hands thoroughly with soap and water after removing all PPE.
5. Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Managing this compound Waste
Proper waste management is crucial to prevent environmental contamination and ensure the safety of support staff.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a designated, labeled, and sealed hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.
- Sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.[7]
2. Waste Labeling and Storage:
- All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
- Waste should be stored in a designated, secure area away from incompatible materials.
3. Disposal Procedure:
- All this compound waste must be disposed of through the institution's Environmental Health & Safety (EH&S) department.[8] Do not dispose of this compound down the drain or in the regular trash.
- Follow all institutional and local regulations for hazardous waste disposal.[8][9]
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. osha.gov [osha.gov]
- 7. resources.tamusa.edu [resources.tamusa.edu]
- 8. business-services.miami.edu [business-services.miami.edu]
- 9. tdx.cornell.edu [tdx.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
